Product packaging for D,L-Venlafaxine-d11 Hydrochloride (Major)(Cat. No.:CAS No. 1216539-56-8)

D,L-Venlafaxine-d11 Hydrochloride (Major)

Cat. No.: B585770
CAS No.: 1216539-56-8
M. Wt: 323.927
InChI Key: QYRYFNHXARDNFZ-WGXYFZCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D,L-Venlafaxine-d11 Hydrochloride (Major), also known as D,L-Venlafaxine-d11 Hydrochloride (Major), is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 323.927. The purity is usually 95%.
BenchChem offers high-quality D,L-Venlafaxine-d11 Hydrochloride (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Venlafaxine-d11 Hydrochloride (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1216539-56-8

Molecular Formula

C17H28ClNO2

Molecular Weight

323.927

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

QYRYFNHXARDNFZ-WGXYFZCDSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Synonyms

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of D,L-Venlafaxine-d11 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the chemical and physical properties of D,L-Venlafaxine-d11 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and a visualization of its primary mechanism of action.

Core Chemical and Physical Properties

D,L-Venlafaxine-d11 Hydrochloride is a deuterated analog of Venlafaxine Hydrochloride, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The strategic replacement of eleven hydrogen atoms with deuterium can be useful in pharmacokinetic studies and as an internal standard in analytical methods. While specific experimental data for the d11 variant is limited, the physicochemical properties are expected to be nearly identical to the non-labeled compound.

Data Summary Table

The following table summarizes the key quantitative properties of D,L-Venlafaxine-d11 Hydrochloride and its non-deuterated counterpart.

PropertyValueCitation(s)
Chemical Name 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride[1]
Molecular Formula C₁₇H₁₇D₁₁ClNO₂[1]
Molecular Weight 324.93 g/mol [1]
CAS Number 1216539-56-8[1]
Appearance White to off-white crystalline solid (based on non-deuterated form)[2][3][4]
Melting Point 215-217 °C (for non-deuterated Venlafaxine HCl)[5][6][7]
Solubility (in Water) 572 mg/mL (for non-deuterated Venlafaxine HCl)[2][3][6]
Solubility (in DMSO) 55.5 mg/mL (for non-deuterated Venlafaxine HCl)[8]
Partition Coefficient 0.43 (Octanol/Water, for non-deuterated Venlafaxine HCl)[2][3][6]
Spectroscopic Data ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available for the non-deuterated form. The mass spectrum will show a mass shift corresponding to the deuterium labeling. Mass transition ion-pair m/z 278.0 for Venlafaxine.[9][9][10][11][12]

Experimental Protocols

The determination of fundamental physicochemical properties such as melting point and solubility requires standardized experimental procedures to ensure accuracy and reproducibility.

2.1. Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid crystalline compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Methodology:

  • Sample Preparation: Ensure the D,L-Venlafaxine-d11 Hydrochloride sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[13]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample height is 2-3 mm.[14][15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate to quickly determine a rough melting range. Allow the apparatus to cool before proceeding.[15][16]

  • Accurate Determination: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[15][16]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] Pure compounds typically exhibit a sharp melting range of 1-2°C.[14]

2.2. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized protocol for determining the equilibrium solubility of a substance.[17]

Apparatus:

  • Mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[18]

  • Vials or flasks with screw caps.

  • Centrifuge or filtration system (e.g., syringe filters).

  • Validated analytical instrument for concentration measurement (e.g., HPLC or UV-Vis Spectrophotometer).

  • pH meter and buffers (pH range 1.2–6.8 for biopharmaceutical classification).[17][18]

Methodology:

  • System Preparation: Prepare a series of aqueous buffers across the desired pH range (e.g., pH 1.2, 4.5, 6.8).[17]

  • Sample Addition: Add an excess amount of D,L-Venlafaxine-d11 Hydrochloride to a known volume of each buffer in separate flasks. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the flasks in a mechanical shaker and agitate at a constant temperature. Allow the system to reach equilibrium, which may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the samples at high speed or by filtering the solution through a fine-pore filter that does not adsorb the analyte.[18]

  • Concentration Analysis: Carefully extract a known volume of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method.

  • Data Reporting: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The lowest solubility measured across the pH range of 1.2-6.8 is used for the Biopharmaceutics Classification System (BCS).[17]

Mechanism of Action and Signaling Pathway

Venlafaxine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[19][20] Its therapeutic effect is primarily due to the potentiation of neurotransmitter activity in the central nervous system. It achieves this by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal.[20][21] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, making them more available to bind to and stimulate postsynaptic receptors.[19] Venlafaxine exhibits a dose-dependent mechanism; at lower doses, it predominantly inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[20][[“]]

Mandatory Visualization: SNRI Mechanism of Action

SNRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (5-HT & NE) p1 vesicle->p1 Release SERT SERT NET NET receptor Postsynaptic Receptors (5-HT & NE) p2 p1->p2 5-HT, NE p2->receptor Signal Transduction p3 p4 p3->SERT Reuptake p4->NET Reuptake p5 Synaptic Cleft venlafaxine D,L-Venlafaxine-d11 HCl venlafaxine->SERT Blocks venlafaxine->NET Blocks

Caption: Mechanism of action for D,L-Venlafaxine-d11 HCl as an SNRI.

References

The Dual-Action Mechanism of Venlafaxine and the Pharmacokinetic Advantages of its Deuterated Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Its therapeutic efficacy is attributed to its potent inhibition of both serotonin (SERT) and norepinephrine (NET) transporters, with a dose-dependent increase in noradrenergic activity. The primary metabolic pathway of venlafaxine involves O-demethylation by the polymorphic enzyme CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV). This metabolic process is a key determinant of the drug's pharmacokinetic variability and can be influenced by genetic factors. Deuterated analogs of venlafaxine, such as SD-254, have been developed to alter its metabolic fate, leveraging the kinetic isotope effect to slow down the rate of O-demethylation. This guide provides an in-depth technical overview of the mechanism of action of venlafaxine and its deuterated analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of Venlafaxine

Venlafaxine exerts its antidepressant effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[1][2][3] This dual-action mechanism is dose-dependent. At lower therapeutic doses (around 75 mg/day), venlafaxine acts primarily as a selective serotonin reuptake inhibitor (SSRI).[3][4] As the dose is increased (150-225 mg/day), its inhibitory effect on the norepinephrine transporter becomes more pronounced, leading to a broader spectrum of antidepressant activity.[3][4] At very high doses, venlafaxine may also weakly inhibit the reuptake of dopamine.[5][6]

The molecular targets of venlafaxine are the solute carrier family 6 member 4 (SLC6A4) for serotonin and member 2 (SLC6A2) for norepinephrine.[7] Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is a more potent inhibitor of both serotonin and norepinephrine reuptake, while the R(+) enantiomer shows greater selectivity for serotonin reuptake inhibition.[7]

Downstream Signaling Pathways

Beyond the immediate effects on neurotransmitter levels, chronic treatment with venlafaxine has been shown to induce neuroplastic changes in the brain.[8][9] One of the key downstream effects is the upregulation of brain-derived neurotrophic factor (BDNF) in the frontal cortex and hippocampus.[10][11] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The increase in BDNF expression is thought to contribute to the long-term therapeutic effects of venlafaxine by promoting neurogenesis and reversing the neuronal atrophy associated with depression.[10] The signaling pathway involves the activation of PI3k/PKB/eNOS, leading to increased BDNF expression and subsequent inhibition of apoptosis in hippocampal neurons.[10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Venlafaxine Venlafaxine SERT SERT Venlafaxine->SERT Inhibits NET NET Venlafaxine->NET Inhibits (at higher doses) Serotonin Serotonin Norepinephrine Norepinephrine Receptors Postsynaptic Receptors Serotonin->Receptors Increased Binding Norepinephrine->Receptors Increased Binding PI3K_PKB PI3K/PKB/eNOS Pathway Receptors->PI3K_PKB Activates BDNF BDNF Expression PI3K_PKB->BDNF Neuroplasticity Neuroplasticity & Neuroprotection BDNF->Neuroplasticity

Figure 1: Signaling pathway of Venlafaxine's action.

The Role of Deuteration in Modifying Venlafaxine's Pharmacokinetics

The primary route of venlafaxine metabolism is O-demethylation to its active metabolite, ODV, a reaction catalyzed predominantly by the CYP2D6 enzyme.[5][12] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure and response.[12] The kinetic isotope effect is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolic cleavage can significantly slow down the rate of the enzymatic reaction.[13][14][15] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.

A deuterated analog of venlafaxine, SD-254, was developed by Auspex Pharmaceuticals.[16][17] In this analog, deuterium atoms are strategically placed at the O-demethylation site. This modification is intended to reduce the rate of metabolism by CYP2D6, leading to a longer half-life of the parent drug, reduced formation of the ODV metabolite, and potentially a more predictable pharmacokinetic profile with fewer side effects.[16][17] Although the development of SD-254 was discontinued, the principles behind its design highlight a key strategy in drug development to optimize pharmacokinetic properties.[18]

cluster_0 Standard Venlafaxine Metabolism cluster_1 Deuterated Venlafaxine Metabolism Venlafaxine Venlafaxine (C-H bond) CYP2D6_1 CYP2D6 Venlafaxine->CYP2D6_1 Rapid Metabolism ODV_1 O-desmethylvenlafaxine (Active Metabolite) CYP2D6_1->ODV_1 Deut_Venlafaxine Deuterated Venlafaxine (C-D bond) CYP2D6_2 CYP2D6 Deut_Venlafaxine->CYP2D6_2 Slower Metabolism (Kinetic Isotope Effect) ODV_2 Reduced O-desmethylvenlafaxine Formation CYP2D6_2->ODV_2

Figure 2: Effect of deuteration on Venlafaxine metabolism.

Quantitative Data

The following tables summarize the available quantitative data for venlafaxine and its active metabolite, O-desmethylvenlafaxine. Data for deuterated analogs are limited due to the discontinuation of their development.

Table 1: In Vitro Binding Affinities (Ki, nM)

CompoundSERTNETDAT
Venlafaxine82[19][20]2480[19][20]Weak affinity[19]
O-desmethylvenlafaxine (ODV)40[19]558[19]Weak affinity[19]

Table 2: Pharmacokinetic Parameters

ParameterVenlafaxineO-desmethylvenlafaxine (ODV)Deuterated Venlafaxine (SD-254)
Half-life (t½) 3-4 hours[1]10 hours[1]Longer than venlafaxine[16]
Apparent Clearance (CL/F) 0.98 L/hr/kg (at 150 mg)[1]0.33 L/hr/kg (at 25 mg)[1]Reduced systemic clearance[17]
Primary Metabolizing Enzyme CYP2D6[5][12]-CYP2D6 (slower rate)
Bioavailability ~45%[21]-Superior to venlafaxine[17]

Experimental Protocols

Radioligand Binding Assay for SERT and NET

This protocol is a generalized procedure based on standard methods for determining the binding affinity of compounds to neurotransmitter transporters.[22][23][24]

Objective: To determine the inhibitory constant (Ki) of venlafaxine and its analogs for the serotonin and norepinephrine transporters.

Materials:

  • Rat brain tissue (cortex for NET, whole brain minus cerebellum for SERT) or cells expressing human SERT or NET.

  • Radioligands: [³H]citalopram (for SERT) or [³H]nisoxetine (for NET).

  • Test compounds: Venlafaxine, ODV, deuterated analogs.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes containing the transporters. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tissue Brain Tissue/ Transfected Cells Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated Membranes (with Transporters) Homogenize->Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 3: Workflow for Radioligand Binding Assay.

Synaptosome Neurotransmitter Uptake Assay

This protocol is a generalized procedure for measuring the inhibition of neurotransmitter reuptake in synaptosomes.[6][13][25][26][27]

Objective: To determine the potency of venlafaxine and its analogs in inhibiting the reuptake of serotonin and norepinephrine into nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitters: [³H]serotonin or [³H]norepinephrine.

  • Test compounds: Venlafaxine, ODV, deuterated analogs.

  • Inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or buffer at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 values for the inhibition of neurotransmitter uptake and compare the potencies of the different compounds.

Conclusion

Venlafaxine's efficacy as an antidepressant stems from its dual inhibition of serotonin and norepinephrine reuptake, a mechanism that is dependent on the administered dose. Its metabolism, primarily through CYP2D6 to an active metabolite, introduces significant pharmacokinetic variability among patients. The development of deuterated analogs of venlafaxine, such as SD-254, represents a rational drug design approach to mitigate this variability by slowing metabolic clearance. Although the clinical development of deuterated venlafaxine has been halted, the underlying principles of leveraging the kinetic isotope effect remain a valuable strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive overview of the scientific principles, quantitative data, and experimental methodologies relevant to understanding the mechanism of action of venlafaxine and its deuterated analogs, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of D,L-Venlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. It is a racemic mixture of R(-) and S(+) enantiomers. The pharmacokinetics and metabolism of venlafaxine have been extensively studied in various preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development and for predicting its behavior in humans.

This technical guide provides a detailed overview of the preclinical pharmacokinetics and metabolism of D,L-Venlafaxine in key laboratory animal models: the mouse, rat, dog, and rhesus monkey. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics of D,L-Venlafaxine in Preclinical Models

The pharmacokinetic profile of venlafaxine varies across different preclinical species. The following tables summarize key pharmacokinetic parameters of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), following intravenous (IV) and intragastric (IG) or oral administration.

Table 1: Pharmacokinetic Parameters of Venlafaxine in Mice
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUCt (µg·h/mL)Bioavailability (%)t½ (h)Reference
Intravenous10--33.66 ± 7.23-1.34 ± 0.25[1][2]
Intragastric10~0.8~2.0-11.6~2.0[1][2]

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Venlafaxine in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)t½ (h)Reference
Oral20865.3 ± 143.71.33 ± 0.523045.6 ± 633.812.62.5 ± 0.4[3][4]
Intravenous2 to 120----~1[3][4]

Data presented as mean ± standard deviation where available.

Table 3: Pharmacokinetic Parameters of Venlafaxine in Dogs
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)t½ (h)Reference
Oral2---59.82-4[3][4]
Intravenous2 to 120----2-4[3][4]

Specific Cmax, Tmax, and AUC values for dogs were not detailed in the provided search results.

Table 4: Pharmacokinetic Parameters of Venlafaxine in Rhesus Monkeys
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)t½ (h)Reference
Oral10---6.52-4[3][4][5]
Intravenous2 to 120----2-4[3][4]

Specific Cmax, Tmax, and AUC values for rhesus monkeys were not detailed in the provided search results.

Metabolism of D,L-Venlafaxine in Preclinical Models

Venlafaxine undergoes extensive metabolism, and the metabolic profile shows significant species differences. The primary metabolic pathways include O-demethylation, N-demethylation, and hydroxylation of the cyclohexyl ring, followed by conjugation.[5]

Metabolic Pathways of Venlafaxine

The following diagram illustrates the major metabolic pathways of venlafaxine.

Venlafaxine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Venlafaxine D,L-Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19, CYP2C9 (minor) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 Cyclohexanol_Metabolites Cyclohexyl-ring Hydroxylated Metabolites Venlafaxine->Cyclohexanol_Metabolites NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV ODV_Glucuronide ODV-Glucuronide ODV->ODV_Glucuronide UGTs NDV->NODV NNDV N,N,O-tridesmethylvenlafaxine NODV->NNDV NODV_Glucuronide NODV-Glucuronide NODV->NODV_Glucuronide UGTs Sulphate_Conjugates Sulphate Conjugates Cyclohexanol_Metabolites->Sulphate_Conjugates SULTs (in mouse)

Caption: Major metabolic pathways of D,L-Venlafaxine.
Table 5: Major Urinary Metabolites of Venlafaxine in Different Species (% of Administered Dose)

MetaboliteMouse (22 mg/kg oral)Rat (22 mg/kg oral)Dog (2 mg/kg oral)Rhesus Monkey (10 mg/kg oral)
Unchanged Venlafaxine13.01.87.90.3
N,O-didesmethyl-venlafaxine glucuronideMajor---
cis-1,4-dihydroxy-venlafaxine-Major--
O-desmethyl-venlafaxine glucuronide--Major-
N,N,O-tridesmethyl-venlafaxine---Major
O-desmethylvenlafaxine---Not measurable

Data sourced from a study using 14C-labeled venlafaxine.[5] Dashes indicate that the metabolite was not reported as a major component in that species.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic and metabolism data. Below are generalized methodologies based on the reviewed preclinical studies.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of venlafaxine.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization (Standard housing conditions) Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Administration Administration (Oral Gavage or IV Injection) Fasting->Administration Dose_Prep Dose Formulation (e.g., in 0.5% CMC-Na) Dose_Prep->Administration Blood_Collection Serial Blood Sampling (e.g., via tail vein) Administration->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep Sample_Extraction Sample Preparation (Protein Precipitation or SPE) Plasma_Prep->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Caption: A generalized experimental workflow for preclinical pharmacokinetic studies.
Animal Models and Housing

  • Species and Strain: Commonly used species include CD-1 or ICR mice, Sprague-Dawley or Wistar rats, Beagle dogs, and Rhesus monkeys.[3][4][5] The choice of species is often based on which best models human metabolism.

  • Housing: Animals are typically housed in controlled environments with a standard 12-hour light/dark cycle, and controlled temperature and humidity.[3] For social animals, group housing is preferred to minimize stress, unless single housing is required for the study design.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for a period of fasting before oral drug administration to reduce variability in absorption.

Drug Formulation and Administration
  • Formulation: For oral administration, venlafaxine hydrochloride is often dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[3] For intravenous administration, it is typically dissolved in a sterile saline solution.

  • Administration:

    • Oral (PO) / Intragastric (IG): Administered via oral gavage using a suitable gauge gavage needle.

    • Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein in rodents or a cephalic vein in larger animals.

Sample Collection and Preparation
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the tail vein or saphenous vein in rodents, and cephalic or jugular veins in larger animals. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA or heparin).[3]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.

  • Sample Extraction: Prior to analysis, plasma samples are typically prepared by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances.

Bioanalytical Methodology
  • Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of venlafaxine and its metabolites in biological matrices.[1][3]

  • Chromatography: Reverse-phase chromatography is typically used, with a C18 column. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Conclusion

The preclinical pharmacokinetic and metabolic profiles of D,L-Venlafaxine show considerable variability across different animal species. Mice and rats generally exhibit a shorter half-life and lower oral bioavailability compared to dogs and rhesus monkeys.[3][4] The metabolic pathways are also species-dependent, with different major metabolites being formed in each species.[5] These inter-species differences are important considerations for the extrapolation of preclinical data to predict the pharmacokinetic behavior of venlafaxine in humans. This technical guide provides a consolidated resource of this preclinical data to aid researchers and drug development professionals in their understanding of the disposition of D,L-Venlafaxine.

References

Isotopic Labeling Stability of D,L-Venlafaxine-d11 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling stability of D,L-Venlafaxine-d11 Hydrochloride. The strategic placement of eleven deuterium atoms is intended to enhance the metabolic stability of the molecule, a critical factor in drug development. This guide outlines the rationale for deuteration, expected stability based on studies of its non-labeled counterpart, detailed experimental protocols for stability assessment, and potential degradation pathways.

Introduction to Deuterated Venlafaxine

D,L-Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of depression and anxiety disorders. It undergoes extensive metabolism in the body, primarily through O-demethylation and N-demethylation, mediated by cytochrome P450 enzymes. The replacement of hydrogen with deuterium, a stable isotope of hydrogen, at specific metabolic sites can significantly slow down these metabolic processes due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced side effects. D,L-Venlafaxine-d11 Hydrochloride is a deuterated analog of venlafaxine designed for use as an internal standard in pharmacokinetic studies or as a potentially improved therapeutic agent.

Isotopic Stability Considerations

A primary concern for any isotopically labeled compound is the stability of the labels themselves. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it generally stable under typical physiological and analytical conditions. However, under certain stress conditions, such as extreme pH or in the presence of catalysts, hydrogen-deuterium (H/D) exchange can occur. For D,L-Venlafaxine-d11 Hydrochloride, it is crucial to verify that the deuterium labels on the cyclohexyl ring and the N,N-dimethyl and O-methyl groups do not exchange with protons from the solvent or other sources during storage, formulation, and analysis. While specific stability data for the d11 analogue is not extensively available in public literature, the general stability of C-D bonds suggests a low probability of exchange under controlled conditions.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies of non-labeled venlafaxine hydrochloride, the d11 analogue is expected to exhibit susceptibility to acidic and oxidative stress conditions.

Summary of Expected Degradation of Venlafaxine Hydrochloride
Stress ConditionReagents and ConditionsObserved Degradation of Venlafaxine HCl
Acid Hydrolysis 1M HCl at 80°C for 8 hoursSignificant degradation observed.
Base Hydrolysis 5M NaOH at 80°C for 8 hoursStable.
Oxidative Stress 3% H2O2 at room temperatureSignificant degradation observed.
Thermal Stress Dry heat at 80°CGenerally stable.
Photolytic Stress Exposure to UV lightGenerally stable.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of D,L-Venlafaxine-d11 Hydrochloride. These protocols are adapted from established methods for venlafaxine hydrochloride and should be validated specifically for the deuterated compound.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate D,L-Venlafaxine-d11 from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Prepare a stock solution of D,L-Venlafaxine-d11 Hydrochloride in a suitable diluent (e.g., mobile phase).

  • Prepare working standards and samples at the desired concentration.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Protocol 2: Forced Degradation Studies

1. Acid Degradation:

  • Dissolve D,L-Venlafaxine-d11 Hydrochloride in 1M HCl.

  • Heat the solution at 80°C for a specified period (e.g., 8 hours).

  • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Degradation:

  • Dissolve D,L-Venlafaxine-d11 Hydrochloride in 5M NaOH.

  • Heat the solution at 80°C for a specified period (e.g., 8 hours).

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve D,L-Venlafaxine-d11 Hydrochloride in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Dilute the sample for HPLC analysis.

4. Thermal Degradation:

  • Keep the solid D,L-Venlafaxine-d11 Hydrochloride in a hot air oven at 80°C for a specified period.

  • Dissolve the sample in a suitable diluent for HPLC analysis.

5. Photodegradation:

  • Expose the solid D,L-Venlafaxine-d11 Hydrochloride to UV light (e.g., 254 nm) for a specified duration.

  • Dissolve the sample in a suitable diluent for HPLC analysis.

Protocol 3: Assessment of Isotopic Stability by LC-MS/MS

This protocol is crucial to confirm the absence of H/D exchange.

1. Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

2. Chromatographic Conditions:

  • Use the same HPLC conditions as in Protocol 1 or an optimized method for LC-MS.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both D,L-Venlafaxine-d11 and its non-labeled counterpart.

    • Expected m/z for [M+H]+ of Venlafaxine: 278.2

    • Expected m/z for [M+H]+ of Venlafaxine-d11: 289.3

  • Analyze the mass spectra of the stressed samples to detect any changes in the isotopic cluster of the parent ion, which would indicate H/D exchange.

Visualizations

Metabolic_Pathway Venlafaxine D,L-Venlafaxine ODV O-Desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV CYP2D6 (O-Demethylation) NDV N-Desmethylvenlafaxine Venlafaxine->NDV CYP3A4/2C19 (N-Demethylation) NNDV N,N-Didesmethylvenlafaxine ODV->NNDV N-Demethylation NDV->NNDV O-Demethylation

Metabolic pathway of Venlafaxine.

Stability_Testing_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Validation Method Validation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC ICH ICH Guidelines HPLC->ICH LCMS LC-MS/MS for H/D Exchange LCMS->ICH Drug D,L-Venlafaxine-d11 Hydrochloride Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Drug->LCMS

Workflow for stability testing.

Conclusion

The isotopic labeling in D,L-Venlafaxine-d11 Hydrochloride is anticipated to be stable under standard storage and analytical conditions. However, a thorough stability program, including forced degradation studies and specific assessment of H/D exchange using LC-MS/MS, is imperative to confirm its suitability for its intended use. The provided protocols offer a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this deuterated compound. The validation of these methods according to regulatory guidelines is a critical step to ensure the quality and reliability of the data generated.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of D,L-Venlafaxine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mass spectrometric behavior of D,L-Venlafaxine-d11, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor, venlafaxine. Stable isotope-labeled internal standards are critical for accurate bioquantification, and understanding their fragmentation patterns is essential for robust method development.

Introduction to Venlafaxine and its Deuterated Analog

Venlafaxine is a widely prescribed antidepressant used to treat major depressive disorder, anxiety, and panic disorders.[1][2] Its chemical structure is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.[2] In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, stable isotope-labeled internal standards (SIL-IS) are the gold standard. D,L-Venlafaxine-d11 is a deuterated analog used for this purpose, offering similar chemical and physical properties to the parent drug but with a distinct mass, allowing for precise quantification by mass spectrometry.

Predicted Fragmentation Pathway

The fragmentation of venlafaxine and its deuterated analogs in positive ion electrospray ionization (ESI+) mass spectrometry is predictable and yields characteristic product ions. The analysis is typically performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

2.1. Fragmentation of Unlabeled Venlafaxine

The protonated molecule of venlafaxine ([M+H]⁺) has a mass-to-charge ratio (m/z) of 278.2.[3] Upon collision-induced dissociation (CID), it primarily yields two significant fragment ions:

  • m/z 121: This fragment corresponds to the charged 4-methoxybenzyl (tropylium) moiety, resulting from the cleavage of the bond between the ethyl side chain and the cyclohexanol ring.[4][5]

  • m/z 58: This fragment is the dimethyl-methylene-ammonium ion [CH₂=N(CH₃)₂]⁺, formed by a cleavage alpha to the nitrogen atom.[3][4]

2.2. Predicted Fragmentation of D,L-Venlafaxine-d11

While specific mass spectra for D,L-Venlafaxine-d11 are not widely published, its fragmentation can be reliably predicted based on the known fragmentation of unlabeled venlafaxine and its other deuterated analogs, such as Venlafaxine-d6.[3][6] The labeling pattern in commercially available standards is crucial. A common pattern involves deuteration of the two N-methyl groups (d6), the O-methyl group (d3), and two positions on the ethyl chain or cyclohexyl ring (d2).

Assuming this common labeling pattern (N,N-di(methyl-d3), O-(methyl-d3), and ethyl-d2), the following is predicted:

  • Precursor Ion ([M+H]⁺): The monoisotopic mass of venlafaxine is approximately 277.4 Da.[7] The addition of 11 deuterium atoms brings the mass to ~288.4 Da. The protonated precursor ion will therefore be observed at m/z 289.4 .

  • Product Ions:

    • m/z 124: The fragment corresponding to the 4-methoxybenzyl moiety (m/z 121 in unlabeled venlafaxine) will incorporate the three deuterium atoms from the methoxy group, shifting its mass to m/z 124 .

    • m/z 64: The dimethyl-methylene-ammonium fragment (m/z 58) will contain the six deuterium atoms from the two N-methyl groups. This is consistent with observed fragmentation of Venlafaxine-d6 (N,N-di(methyl-d3)), which shows a transition from m/z 284.2 to m/z 64.1.[3] Therefore, this fragment is predicted at m/z 64 .

The fragmentation pathway is visualized in the diagram below.

G cluster_main Predicted Fragmentation of D,L-Venlafaxine-d11 cluster_frags Product Ions parent D,L-Venlafaxine-d11 [M+H]⁺ m/z 289.4 frag1 Fragment 1 [CH₂=N(CD₃)₂]⁺ m/z 64 parent->frag1 Neutral Loss C₁₄H₁₈D₅O₂ frag2 Fragment 2 [CD₃O-C₇H₆]⁺ m/z 124 parent->frag2 Neutral Loss C₉H₁₇D₆NO G cluster_workflow Bioanalytical Workflow for Venlafaxine Quantification sample Plasma Sample (Spiked with IS) precip Protein Precipitation (Acetonitrile) sample->precip cent Centrifugation precip->cent evap Evaporation (Nitrogen Stream) cent->evap Supernatant Transfer recon Reconstitution (Mobile Phase) evap->recon lc LC Separation (C18 Column) recon->lc Injection ms MS/MS Detection (ESI+ MRM) lc->ms data Data Analysis (Peak Integration & Quantification) ms->data

References

Solubility and Stability of D,L-Venlafaxine-d11 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of D,L-Venlafaxine-d11 in various biological matrices. The information presented herein is crucial for the development and validation of bioanalytical methods, pharmacokinetic studies, and therapeutic drug monitoring. As D,L-Venlafaxine-d11 is primarily utilized as an internal standard for the quantification of venlafaxine, its stability and solubility are critical for ensuring accurate and reproducible analytical results.

While specific solubility and stability data for D,L-Venlafaxine-d11 are not extensively published, the physicochemical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. Therefore, this guide leverages available data for D,L-Venlafaxine hydrochloride to provide a comprehensive understanding. It is a standard and acceptable practice in bioanalytical science to assume that the stability of a deuterated internal standard mirrors that of the analyte.

Physicochemical Properties

A summary of the key physicochemical properties of venlafaxine is presented in Table 1. These properties are fundamental to understanding its behavior in biological systems.

PropertyValueReference
Molecular FormulaC₁₇H₂₇NO₂[1]
Molecular Weight277.4 g/mol [1]
pKa9.4 (tertiary amine)[2]
logP3.20[1]
Water Solubility572 mg/mL (as HCl salt: 534 mg/mL)[1][3]

Solubility in Biological Matrices

Stability of Venlafaxine in Biological Matrices

The stability of venlafaxine, and by extension D,L-Venlafaxine-d11, in biological matrices is a critical parameter for ensuring the integrity of samples from collection to analysis. Stability is typically assessed under various conditions during the validation of bioanalytical methods.

Freeze-Thaw Stability

Freeze-thaw stability is essential for samples that may be frozen and thawed multiple times before analysis. Studies on venlafaxine have demonstrated its stability under repeated freeze-thaw cycles.

MatrixNumber of CyclesTemperatureAnalyte ConcentrationStability Outcome (% Recovery or Bias)
Human PlasmaNot specified-20°CNot specifiedStable
Human Plasma3-20°C and -70°C6 ng/mL and 400 ng/mLBias within ±15%
Human Plasma5-70°C6 ng/mL and 400 ng/mLBias within ±15%
Short-Term (Bench-Top) Stability

Short-term stability evaluates the integrity of the analyte in the matrix at room temperature for a period reflecting the sample handling and preparation time.

MatrixDurationTemperatureAnalyte ConcentrationStability Outcome (% Recovery or Bias)
Human Plasma6 hoursRoom Temperature6 ng/mL and 400 ng/mLBias within ±15%
Human Plasma24 hoursRoom Temperature6 ng/mL and 400 ng/mLBias within ±15%
Long-Term Stability

Long-term stability is determined to define the acceptable storage duration for study samples.

MatrixDurationTemperatureAnalyte ConcentrationStability Outcome (% Recovery or Bias)
Human Plasma91 days-20°C and -70°C6 ng/mL and 400 ng/mLBias within ±15%
Human Plasma182 days-70°C6 ng/mL and 400 ng/mLBias within ±15%
Stock Solution Stability

The stability of stock solutions used for preparing calibration standards and quality control samples is also crucial.

SolventDurationTemperatureStability Outcome
Methanol30 days2-8°CStable
Methanol6 months-20°CStable

Experimental Protocols

Detailed methodologies are essential for reproducible stability and solubility assessments. Below are representative protocols derived from validated bioanalytical methods for venlafaxine.

Sample Preparation for Quantification

A common method for extracting venlafaxine and its deuterated internal standard from plasma is protein precipitation.

Figure 1: General workflow for plasma sample preparation using protein precipitation.

Another frequently used technique is liquid-liquid extraction (LLE), which offers a cleaner extract.

Figure 2: Typical liquid-liquid extraction workflow for venlafaxine analysis.
Stability Testing Protocol

A general workflow for assessing the stability of D,L-Venlafaxine-d11 in a biological matrix is outlined below.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Matrix Prepare Spiked Matrix Samples (Low and High QC) FT Freeze-Thaw Cycles Prep_Matrix->FT ST Short-Term (Bench-Top) Prep_Matrix->ST LT Long-Term Storage Prep_Matrix->LT Analyze_T0 Analyze Baseline Samples (T0) Prep_Matrix->Analyze_T0 Analyze_Tx Analyze Stored Samples (Tx) FT->Analyze_Tx ST->Analyze_Tx LT->Analyze_Tx Compare Compare Results to Baseline Analyze_T0->Compare Analyze_Tx->Compare

Figure 3: Logical workflow for stability assessment of D,L-Venlafaxine-d11.

Metabolic Pathway of Venlafaxine

Understanding the metabolic fate of venlafaxine is important as the stability of its metabolites is also a consideration in many studies. D,L-Venlafaxine-d11, as an internal standard, is not expected to be metabolized; however, knowledge of the parent drug's metabolism is relevant for interpreting chromatograms and potential interferences. The primary metabolic pathway involves O- and N-demethylation mediated by cytochrome P450 enzymes.[1][7]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 NDV N-Desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NODV N,O-Didesmethylvenlafaxine (NODV) ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6

Figure 4: Major metabolic pathways of venlafaxine.

Conclusion

D,L-Venlafaxine-d11 is a robust internal standard for the bioanalysis of venlafaxine. Based on the available data for the non-deuterated compound, it exhibits high solubility in aqueous biological matrices and excellent stability under typical short-term, long-term, and freeze-thaw storage conditions encountered in a laboratory setting. The provided experimental protocols offer a solid foundation for the successful implementation of D,L-Venlafaxine-d11 in quantitative bioanalytical workflows. It is, however, recommended that stability be confirmed in the specific matrix and storage conditions of any new study as part of the method validation process.

References

A Technical Guide to D,L-Venlafaxine-d11 Hydrochloride: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of D,L-Venlafaxine-d11 Hydrochloride, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical sciences. Its primary utility lies in its function as an internal standard for the highly sensitive and accurate quantification of Venlafaxine and its metabolites in complex biological matrices.

Commercial Suppliers and Availability

D,L-Venlafaxine-d11 Hydrochloride is available from specialized chemical suppliers that produce stable isotope-labeled compounds and reference standards for research purposes. A primary supplier for this compound is LGC Standards.

Table 1: Commercial Supplier Information for D,L-Venlafaxine-d11 Hydrochloride

SupplierProduct NameProduct CodeCAS NumberMolecular Formula
LGC StandardsD,L-Venlafaxine-d11 Hydrochloride (Major)TRC-V1200021216539-56-8C₁₇H₁₆D₁₁ClNO₂

Table 2: Typical Product Specifications for D,L-Venlafaxine-d11 Hydrochloride

SpecificationTypical ValueNotes
Chemical Purity ≥98%As determined by HPLC.
Isotopic Purity ≥99 atom % DIndicates the percentage of deuterium incorporation.
Available Pack Sizes 2.5 mg, 25 mgCustom pack sizes may be available upon request.[1]
Physical Form Neat solid
Storage 2-8°CRefer to the supplier's Certificate of Analysis for specific storage conditions.

Note: The exact purity and isotopic enrichment for a specific lot are provided in the Certificate of Analysis (CoA) which can be obtained from the supplier.[1]

Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis

D,L-Venlafaxine-d11 Hydrochloride is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Venlafaxine. The following is a generalized protocol synthesized from established methodologies for the analysis of Venlafaxine in biological samples, such as plasma.

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Venlafaxine-d11 Hydrochloride in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to the desired concentration. The optimal concentration of the IS should be determined during method development and is typically in the mid-range of the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a common solid-phase extraction method for plasma samples.

  • Sample Aliquoting: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add a precise volume of the IS working solution.

  • Protein Precipitation (Optional but recommended): Add a protein precipitating agent (e.g., 200 µL of acetonitrile or methanol), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by equilibration with water or a mild buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and the internal standard from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile, which may contain a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the desired separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Venlafaxine: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a specific fragment ion.

      • D,L-Venlafaxine-d11 (IS): The precursor ion (Q1) will be the protonated molecule [M+H]⁺, which will be 11 Da higher than that of Venlafaxine. The product ion (Q3) may be the same as or different from the non-labeled compound, depending on the fragmentation pattern. These transitions must be optimized for the specific mass spectrometer being used.

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Venlafaxine) to the peak area of the internal standard (D,L-Venlafaxine-d11) against the concentration of the analyte in the calibration standards. The concentration of Venlafaxine in unknown samples is then determined from this calibration curve.

Visualizations

Procurement and Initial Preparation Workflow

G Figure 1: Procurement and Initial Preparation Workflow A Identify Supplier (e.g., LGC Standards) C Procure D,L-Venlafaxine-d11 HCl A->C B Request Certificate of Analysis (CoA) D Verify CoA for Purity and Isotopic Enrichment B->D C->D E Prepare Stock Solution (e.g., 1 mg/mL in Methanol) D->E F Prepare Working Solutions (e.g., 100 ng/mL) E->F

Caption: Procurement and initial preparation of D,L-Venlafaxine-d11 HCl.

Bioanalytical Workflow Using D,L-Venlafaxine-d11 HCl as an Internal Standard

G Figure 2: Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis and Quantification A Plasma Sample B Spike with D,L-Venlafaxine-d11 HCl (IS) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Generate Calibration Curve E->F G Quantify Venlafaxine in Samples F->G

References

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines and best practices for the use of deuterated internal standards in research, with a focus on requirements from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

Deuterated internal standards (IS) are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Their structural similarity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[1][3][4] This guide will delve into the core principles of their application, regulatory expectations for method validation, and detailed experimental considerations.

Core Principles and Regulatory Framework

The use of a suitable internal standard is a fundamental requirement in bioanalytical method validation as outlined by major regulatory bodies.[5] The ICH M10 guideline, a harmonized effort by the FDA, EMA, and other regulatory agencies, provides a unified framework for bioanalytical method validation and is a key reference for drug development.[6][7][8]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard and are the first choice for quantitative LC-MS bioanalysis.[4][9] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations.[4]

Key Advantages of Deuterated Internal Standards:
  • Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the target analyte, providing the most accurate compensation for matrix effects and variability in chromatographic conditions.[1][2][10]

  • Similar Extraction Recovery: They exhibit extraction behavior that is almost identical to the analyte, ensuring that any loss during sample processing is accounted for.[9][11]

  • Correction for Ion Suppression/Enhancement: Deuterated standards effectively normalize for variations in ionization efficiency caused by the sample matrix, a common challenge in bioanalysis.[1][4]

Bioanalytical Method Validation: A Regulatory Imperative

The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[5][6][12] When using a deuterated internal standard, a full validation should be performed, encompassing a range of parameters to ensure the reliability of the analytical results.[5]

The following table summarizes the key validation parameters and their typical acceptance criteria as per the ICH M10 guideline.

Validation Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.[13]
Stability To evaluate the stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.The accuracy and precision of the diluted samples should be within ±15%.
Internal Standard Response Variability To monitor for any systemic variability in the internal standard response that could impact data accuracy.The IS responses in study samples should be monitored to identify any systemic variability.[14][15]

Experimental Workflow and Protocols

A well-defined experimental workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE, PPT) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification validation_logic cluster_core Core Validation Parameters cluster_supporting Supporting Validation Parameters Accuracy Accuracy ReliableMethod Reliable & Validated Bioanalytical Method Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Selectivity->ReliableMethod LLOQ LLOQ LLOQ->Accuracy LLOQ->Precision LLOQ->ReliableMethod Stability Stability Stability->ReliableMethod MatrixEffect->ReliableMethod DilutionIntegrity Dilution Integrity DilutionIntegrity->ReliableMethod

References

Safety and handling precautions for D,L-Venlafaxine-d11 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Handling of D,L-Venlafaxine-d11 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for D,L-Venlafaxine-d11 Hydrochloride (CAS Number: 1216539-56-8), a deuterated analog of Venlafaxine Hydrochloride.[1] The following sections detail the hazard classifications, physical and chemical properties, toxicological data, and recommended procedures for safe handling, storage, and disposal.

Hazard Identification and Classification

D,L-Venlafaxine-d11 Hydrochloride is classified as a hazardous substance. The primary health hazards are identified as follows:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1]

  • Chronic Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

GHS Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

  • H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource
Chemical Name D,L-Venlafaxine-d11 HydrochlorideLGC Standards
CAS Number 1216539-56-8[1]
Molecular Formula C₁₇H₁₇D₁₁ClNO₂[1]
Molecular Weight 324.93 g/mol [1]
Appearance Off-White SolidCymitQuimica
Solubility (non-deuterated) 572 mg/mL in waterChemBK
Melting Point (non-deuterated) 215-217 °CChemBK
Table 2: Toxicological Data
TestSpeciesRouteValueSource
LD50 (Oral, non-deuterated) Rat (female)Oral350 mg/kgDrugBank Online
LD50 (Oral, non-deuterated) Rat (male)Oral700 mg/kgDrugBank Online

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. Standard laboratory PPE is required:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or where significant exposure is possible, impervious clothing should be worn.[2]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a suitable respirator should be used.[2]

Safe Handling Workflow

The following workflow outlines the key steps for the safe handling of D,L-Venlafaxine-d11 Hydrochloride from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Use weighing Weigh in a Ventilated Enclosure ppe->weighing dissolution Prepare Solution in a Fume Hood weighing->dissolution waste_collection Collect Waste in a Labeled, Sealed Container dissolution->waste_collection Generate Waste waste_disposal Dispose of as Hazardous Waste via Licensed Contractor waste_collection->waste_disposal venlafaxine Venlafaxine serotonin_transporter Serotonin Transporter (SERT) venlafaxine->serotonin_transporter Inhibits norepinephrine_transporter Norepinephrine Transporter (NET) venlafaxine->norepinephrine_transporter Inhibits synaptic_cleft Increased Synaptic Neurotransmitter Levels serotonin_transporter->synaptic_cleft Reduces Reuptake norepinephrine_transporter->synaptic_cleft Reduces Reuptake

References

Methodological & Application

Application Note: High-Throughput Quantification of Venlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Venlafaxine in human plasma. The method utilizes D,L-Venlafaxine-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation is employed, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Accurate measurement of Venlafaxine concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as D,L-Venlafaxine-d11, is critical for correcting matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the reliable quantification of Venlafaxine in human plasma.

Experimental Protocols

Materials and Reagents
  • Venlafaxine hydrochloride (Reference Standard)

  • D,L-Venlafaxine-d11 (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Venlafaxine and D,L-Venlafaxine-d11 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of D,L-Venlafaxine-d11 internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent

Data Presentation

MRM Transitions

The following MRM transitions were optimized for the detection of Venlafaxine and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Venlafaxine278.2121.125
D,L-Venlafaxine-d11289.3121.125
Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[1]

ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 1 ng/mL[2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Workflow and Signaling Pathways

LCMSMS_Workflow LC-MS/MS Workflow for Venlafaxine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (D,L-Venlafaxine-d11) plasma->is_add Spike ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Venlafaxine calibration->quantification

Caption: LC-MS/MS workflow for Venlafaxine analysis.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Venlafaxine in human plasma. The use of a deuterated internal standard, D,L-Venlafaxine-d11, ensures the accuracy and precision of the results. The method demonstrates excellent sensitivity, linearity, and recovery, making it well-suited for high-throughput bioanalytical applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive method for the simultaneous quantification of venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The use of a stable isotope-labeled internal standard, D,L-Venlafaxine-d11, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs protein precipitation for sample cleanup, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

The method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following a simple protein precipitation step to extract the analytes and the internal standard from human plasma, the compounds are separated chromatographically on a C18 reverse-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions for each analyte and the internal standard provide the necessary selectivity and sensitivity for accurate quantification in a complex biological matrix.

Materials and Reagents

  • Analytes: Venlafaxine HCl, O-desmethylvenlafaxine

  • Internal Standard: D,L-Venlafaxine-d11

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate, Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

  • Labware: Calibrated micropipettes, 1.5 mL polypropylene centrifuge tubes, autosampler vials

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine, O-desmethylvenlafaxine, and D,L-Venlafaxine-d11 in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of D,L-Venlafaxine-d11 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into blank human plasma. A typical calibration curve range is 1.0-500 ng/mL for both venlafaxine and O-desmethylvenlafaxine.[1][2] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

4.2. Sample Preparation

Protein precipitation is a common and efficient method for extracting venlafaxine and its metabolites from plasma.[1]

  • Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.

  • Add 600 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[1]

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 200 µL Human Plasma is Add 50 µL Internal Standard (D,L-Venlafaxine-d11) plasma->is ppt Add 600 µL Acetonitrile (with 0.1% Formic Acid) is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Sample Preparation Workflow

4.3. LC-MS/MS Analysis

The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

G cluster_analysis LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column Chromatographic Separation (C18 Column) autosampler->lc_column esi Electrospray Ionization (ESI+) lc_column->esi ms_q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms_q1 ms_q2 Quadrupole 2 (Q2) Collision Induced Dissociation ms_q1->ms_q2 ms_q3 Quadrupole 3 (Q3) Product Ion Selection ms_q2->ms_q3 detector Detector ms_q3->detector data_system Data Acquisition & Processing detector->data_system

LC-MS/MS Analysis Workflow

Data Summary

Table 1: LC-MS/MS Parameters

ParameterSetting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Venlafaxine: m/z 278.3 → 58.1[1]O-desmethylvenlafaxine: m/z 264.3 → 58.1[1]D,L-Venlafaxine-d11: m/z 284.2 → 64.1 (representative)

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1.0 - 500 ng/mL for both analytes
Correlation Coefficient (r²) > 0.99 for both analytes
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal to no significant matrix effect observed
LLOQ 1.0 ng/mL for both analytes[2]

Venlafaxine's Mechanism of Action

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its antidepressant effect by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

G cluster_moa Venlafaxine Mechanism of Action venlafaxine Venlafaxine ser_transporter Serotonin Transporter (SERT) venlafaxine->ser_transporter Inhibits ne_transporter Norepinephrine Transporter (NET) venlafaxine->ne_transporter Inhibits synaptic_cleft Synaptic Cleft (Increased Serotonin & Norepinephrine) ser_transporter->synaptic_cleft ne_transporter->synaptic_cleft postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Increased Neurotransmission

Venlafaxine's Inhibitory Action

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The use of a deuterated internal standard and a straightforward sample preparation procedure makes this method highly suitable for high-throughput analysis in a clinical or research setting. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.

References

Application Notes and Protocols for the Use of D,L-Venlafaxine-d11 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

This document provides a detailed protocol for the determination of venlafaxine and ODV in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While this protocol is based on a validated method using Venlafaxine-d6, it is directly applicable for the use of D,L-Venlafaxine-d11 as an internal standard. Key mass spectrometric parameters for D,L-Venlafaxine-d11 will need to be optimized by the end-user.

Experimental Protocols

Materials and Reagents
  • Analytes: Venlafaxine (VEN), O-desmethylvenlafaxine (ODV)

  • Internal Standard: D,L-Venlafaxine-d11 (or Venlafaxine-d6 as per the reference method)

  • Solvents: HPLC-grade methanol and acetonitrile

  • Reagents: Ammonium acetate, Formic acid

  • Water: Deionized or Milli-Q grade

  • Biological Matrix: Drug-free plasma (e.g., rat or human)

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve appropriate amounts of venlafaxine, ODV, and D,L-Venlafaxine-d11 in methanol to obtain a final concentration of 1 mg/mL for each.

    • Store the stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of venlafaxine and ODV by serial dilution of the primary stock solutions with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (50 µg/mL):

    • Dilute the D,L-Venlafaxine-d11 primary stock solution with methanol to achieve a final concentration of 50 µg/mL.[1]

Sample Preparation: Solid Phase Extraction (SPE)

The following protocol is adapted from a validated method for venlafaxine analysis in rat plasma.[1]

  • Sample Aliquoting:

    • To 300 µL of plasma sample (blank, standard, or unknown), add 20 µL of the 50 µg/mL D,L-Venlafaxine-d11 internal standard working solution.[1]

    • Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Sample Loading:

    • Load the plasma samples onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[1]

  • Elution:

    • Elute the analytes and the internal standard with 1 mL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 200 µL of the mobile phase.[1]

    • Vortex for 1 minute to ensure complete dissolution.

LC-MS/MS Analysis

The following chromatographic conditions are based on a UPLC-MS/ESI method.[1]

  • LC System: Waters Acquity UPLC or equivalent

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[1]

  • Mobile Phase: 20:80 (v/v) mixture of water (containing 2 mM ammonium acetate) and acetonitrile[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 7 µL[1]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Mass Spectrometric Parameters (MRM Transitions)

The following MRM transitions are for venlafaxine, ODV, and Venlafaxine-d6. The user must determine the optimal precursor and product ions for D,L-Venlafaxine-d11 through direct infusion experiments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.08
O-desmethylvenlafaxine (ODV)264.2107.1
Venlafaxine-d6284.4121.0
D,L-Venlafaxine-d11 To be determined To be determined

Table based on data from a UPLC-MS/ESI method.[1]

Data Presentation

Method Validation Parameters

The following table summarizes the typical validation parameters for a bioanalytical method for venlafaxine and ODV.

ParameterVenlafaxineO-desmethylvenlafaxine
Linearity Range (ng/mL)10 - 200010 - 2000
LLOQ (ng/mL)1010
Inter-day Precision (%CV)< 15%< 15%
Inter-day Accuracy (%Bias)± 15%± 15%
Recovery (%)> 85%> 85%

Data presented is representative of a validated method and should be established for each specific assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add D,L-Venlafaxine-d11 (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Calibration Curve detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Bioanalytical workflow for the quantification of venlafaxine in plasma.

Logical Relationship of Method Components

logical_relationship cluster_extraction Extraction cluster_separation Separation & Detection cluster_quantification Quantification Analyte Venlafaxine & ODV SPE Solid Phase Extraction Analyte->SPE IS D,L-Venlafaxine-d11 (Internal Standard) IS->SPE Matrix Plasma Matrix Matrix->SPE LC Liquid Chromatography SPE->LC MS Mass Spectrometry (MRM) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: Relationship of components in the bioanalytical method.

References

Application Note: Solid-Phase Extraction Protocol for Venlafaxine and its Deuterated Internal Standard from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Therapeutic drug monitoring and pharmacokinetic studies of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), are crucial for optimizing treatment and ensuring patient safety. Accurate quantification of these analytes in biological matrices such as plasma, serum, and saliva necessitates a robust and reliable sample preparation method to remove endogenous interferences. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and concentration of venlafaxine and its metabolites prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The use of a deuterated internal standard, such as D,L-Venlafaxine-d11, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.

This application note provides a detailed protocol for the solid-phase extraction of venlafaxine and D,L-venlafaxine-d11 from biological samples. The methodology is compiled from various validated methods and is suitable for researchers in clinical and forensic toxicology, as well as pharmaceutical development.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For venlafaxine, which is a weakly basic compound, a common approach involves using a reversed-phase sorbent such as C8 or C18. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. The choice of sorbent, wash, and elution solvents is critical for achieving high recovery and sample purity.

Experimental Protocols

Materials and Reagents

  • Venlafaxine hydrochloride standard

  • D,L-Venlafaxine-d11 internal standard (IS)

  • SPE cartridges (e.g., C18, C8, or polymeric sorbents like Strata-X or Oasis HLB)[5][6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ammonia solution (25%)

  • Formic acid or orthophosphoric acid

  • Biological matrix (e.g., plasma, serum, or saliva)

  • Centrifuge

  • Sample tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

Internal Standard Spiking

Prepare a working solution of D,L-Venlafaxine-d11 in a suitable solvent (e.g., methanol). Spike all samples, calibration standards, and quality controls with the internal standard solution to achieve a final concentration appropriate for the analytical method.

Sample Pre-treatment

The pre-treatment step is crucial for disrupting protein binding and ensuring optimal retention of the analytes on the SPE sorbent.

  • For Plasma/Serum Samples: To a 1 mL aliquot of plasma or serum, add the internal standard. Acidify the sample by adding a small volume of an acid like orthophosphoric acid.[7] This step helps in the precipitation of proteins and adjusts the pH for better interaction with the sorbent. Centrifuge the sample to pellet the precipitated proteins and use the supernatant for the SPE procedure.

  • For Saliva Samples: Saliva samples generally require less rigorous pre-treatment. After adding the internal standard, the sample can often be directly loaded onto the conditioned SPE cartridge.[5]

Solid-Phase Extraction Protocol

The following is a generalized protocol that can be adapted based on the specific SPE cartridge and biological matrix used.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge to remove endogenous interferences. A typical wash solution is a mixture of deionized water and a small percentage of methanol (e.g., 5% methanol in water).[6] Using a mild organic wash can help in removing more interferences without eluting the analytes of interest. For saliva samples, a mixture of methanol and deionized water has been shown to be effective.[5]

  • Elution: Elute the analytes of interest using a strong organic solvent. A common elution solvent is methanol or acetonitrile.[5][8] To improve the elution efficiency of the basic venlafaxine molecule, the elution solvent can be made basic by adding a small amount of ammonia (e.g., 2-5%). A typical elution would involve passing 1-2 mL of the elution solvent through the cartridge.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical system.

Quantitative Data Summary

The following tables summarize typical performance data for the solid-phase extraction of venlafaxine from various studies.

Table 1: Recovery of Venlafaxine and Metabolites using SPE

AnalyteMatrixSPE SorbentRecovery (%)Reference
VenlafaxinePlasmaC1>92[9]
O-desmethylvenlafaxinePlasmaC1>93[9]
VenlafaxinePlasmaNot Specified72.55[10]
O-desmethylvenlafaxinePlasmaNot Specified73.81[10]
VenlafaxinePlasmaBetasil C1895.9[3]
O-desmethylvenlafaxinePlasmaBetasil C1881.7[3]
VenlafaxinePlasmaC18>50[8]
VenlafaxinePlasmaMolecularly Imprinted Polymer84[11]

Table 2: Linearity and Limits of Quantification (LOQ)

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
VenlafaxinePlasma1 - 10000.3[9]
O-desmethylvenlafaxinePlasma1 - 10000.3[9]
VenlafaxineRat Plasma1.03 - 453.501.03[10]
O-desmethylvenlafaxineRat Plasma1.32 - 585.211.32[10]
VenlafaxineHuman Saliva25 - 750Not Specified[5]
VenlafaxineHuman Plasma3 - 300Not Specified[3]
O-desmethylvenlafaxineHuman Plasma6 - 600Not Specified[3]
VenlafaxineRat Plasma10 - 100010[8]

Workflow Visualization

The following diagram illustrates the logical workflow of the solid-phase extraction protocol for venlafaxine and its deuterated internal standard.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing Sample Biological Sample (e.g., Plasma, Saliva) Spike Spike with D,L-Venlafaxine-d11 (IS) Sample->Spike Pretreat Pre-treatment (e.g., Acidification, Centrifugation) Spike->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol, Water) Waste1 Waste Wash 3. Wash Cartridge (e.g., 5% Methanol/Water) Load->Wash Waste2 Waste Elute 4. Elute Analytes (e.g., Methanol with Ammonia) Wash->Elute Wash->Waste1 Drydown Evaporate to Dryness (Nitrogen Stream) Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Venlafaxine Analysis.

References

Application Note and Protocol for the Chromatographic Separation of Venlafaxine Enantiomers with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Venlafaxine is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine, which exhibit different pharmacological profiles. The (R)-enantiomer inhibits the reuptake of both serotonin and norepinephrine, while the (S)-enantiomer is more selective for serotonin.[1][2] The primary active metabolite of venlafaxine, O-desmethylvenlafaxine (ODV), is also chiral and pharmacologically active.[1][3] Given the stereoselective metabolism and pharmacological activity, the enantioselective quantification of venlafaxine and its metabolites is crucial in pharmacokinetic and pharmacodynamic studies, as well as in clinical drug monitoring.[1][3]

This application note provides a detailed protocol for the chiral separation and quantification of venlafaxine enantiomers in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a deuterated internal standard (Venlafaxine-d6) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4]

Principle of the Method

The method employs a chiral stationary phase to achieve the separation of the (R)- and (S)-enantiomers of venlafaxine. The analytes are first extracted from the plasma matrix using solid-phase extraction (SPE). Following extraction, the samples are analyzed by UPLC-MS/MS. The use of a stable isotope-labeled internal standard (Venlafaxine-d6), which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), allows for reliable quantification.[4]

Materials and Reagents

  • Standards: (R)-Venlafaxine, (S)-Venlafaxine, Racemic Venlafaxine, Racemic O-desmethylvenlafaxine, Venlafaxine-d6 (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)

  • Chemicals: Ammonium acetate

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or equivalent)

Instrumentation and Chromatographic Conditions

Instrumentation
  • UPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A chiral stationary phase column suitable for the separation of venlafaxine enantiomers (e.g., CHIRALPAK series, Lux Cellulose or Amylose-based columns). A vancomycin chiral column (5 µm, 250 × 4.6 mm) has also been shown to be effective.[1]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. These may require optimization based on the specific instrumentation and column used.

ParameterValue
Column Chiral Stationary Phase Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for enantiomeric separation (e.g., starting at 10% B, ramping to 90% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for venlafaxine, O-desmethylvenlafaxine, and the deuterated internal standard are critical for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine 278.3121.1
O-desmethylvenlafaxine 264.2107.1
Venlafaxine-d6 (IS) 284.4121.0

These transitions should be optimized for the specific instrument being used.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of (R)-venlafaxine, (S)-venlafaxine, and venlafaxine-d6 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration curves and quality control samples.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the venlafaxine-d6 internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase starting composition.

Data Analysis and Quantification

The concentration of each venlafaxine enantiomer is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.

Method Validation Summary

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Relative standard deviation (RSD) < 15% (< 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated for by the internal standard
Stability Analytes stable under storage and processing conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Venlafaxine-d6 IS plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon uplc UPLC Separation (Chiral Column) dry_recon->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration quant Quantification (Area Ratio to IS) integration->quant

Caption: Experimental workflow for venlafaxine enantiomer analysis.

signaling_pathway cluster_venlafaxine Venlafaxine Enantiomers cluster_reuptake Neurotransmitter Reuptake Inhibition R_Ven (R)-Venlafaxine SERT Serotonin Transporter (SERT) R_Ven->SERT NET Norepinephrine Transporter (NET) R_Ven->NET S_Ven (S)-Venlafaxine S_Ven->SERT

Caption: Differential effects of venlafaxine enantiomers.

Conclusion

The described UPLC-MS/MS method provides a robust and reliable approach for the enantioselective analysis of venlafaxine in plasma. The incorporation of a deuterated internal standard is essential for achieving the high level of accuracy and precision required for clinical and research applications. This detailed protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of venlafaxine and its stereoselective properties.

References

Application of D,L-Venlafaxine-d11 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Venlafaxine-d11 is a deuterated stable isotope-labeled analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] Due to its chemical and physical similarity to the parent drug, D,L-Venlafaxine-d11 serves as an ideal internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Venlafaxine and its metabolites in biological matrices. Its use is critical for robust drug metabolism and pharmacokinetic (DMPK) studies, enabling researchers to reliably characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Venlafaxine.

Core Applications

The primary application of D,L-Venlafaxine-d11 is as an internal standard in quantitative bioanalysis to support the following studies:

  • Pharmacokinetic (PK) studies: Determining key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

  • Bioequivalence (BE) studies: Comparing the pharmacokinetic profiles of different formulations of Venlafaxine.

  • Drug-drug interaction (DDI) studies: Investigating the effect of co-administered drugs on the metabolism and pharmacokinetics of Venlafaxine.

  • Metabolite identification and quantification: Accurately measuring the concentrations of Venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), as well as other minor metabolites.[1][2][3]

  • Therapeutic drug monitoring (TDM): Assisting in the optimization of patient dosing regimens.

Venlafaxine Metabolism Overview

Venlafaxine undergoes extensive hepatic metabolism, primarily through two major pathways. The principal route is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3][4] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4 and CYP2C19.[1][3][5] Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[1][3][5]

Venlafaxine Metabolic Pathway

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) CYP2C9, CYP2C19 (Minor) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP2D6, CYP2C19, CYP3A4 NDV->NODV CYP2D6, CYP2C19, CYP3A4

Caption: Major metabolic pathways of Venlafaxine.

Experimental Protocols

Protocol 1: Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the quantitative analysis of Venlafaxine and its major active metabolite, ODV, in human plasma for pharmacokinetic studies, using D,L-Venlafaxine-d11 as an internal standard.

1. Materials and Reagents

  • D,L-Venlafaxine hydrochloride (Reference Standard)

  • O-desmethylvenlafaxine (Reference Standard)

  • D,L-Venlafaxine-d11 (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Standard and Internal Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Venlafaxine, ODV, and D,L-Venlafaxine-d11 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Venlafaxine and ODV stock solutions with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the D,L-Venlafaxine-d11 primary stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the D,L-Venlafaxine-d11 internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

5. Mass Spectrometric Detection (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1
O-desmethylvenlafaxine264.3107.1
D,L-Venlafaxine-d11 (IS)289.3121.1 or other specific fragment

Note: The exact m/z values for D,L-Venlafaxine-d11 may vary based on the specific deuteration pattern. The product ion for the internal standard is often the same as the non-deuterated analyte if the deuterium atoms are not on the fragmented portion.

6. Data Analysis

  • Integrate the peak areas for Venlafaxine, ODV, and the internal standard (D,L-Venlafaxine-d11).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentrations of Venlafaxine and ODV in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add D,L-Venlafaxine-d11 (IS) Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Workflow for bioanalysis of Venlafaxine using D,L-Venlafaxine-d11.

Data Presentation

Table 1: Typical Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV)
ParameterVenlafaxineO-desmethylvenlafaxine (ODV)
Apparent Elimination Half-life (t½) 5 ± 2 hours11 ± 2 hours
Apparent Plasma Clearance (CL/F) 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg
Apparent Volume of Distribution (Vd/F) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg
Plasma Protein Binding 27%30%

Data compiled from publicly available pharmacokinetic studies.[1]

Table 2: Example LC-MS/MS Method Validation Summary
ParameterVenlafaxineO-desmethylvenlafaxine
Linear Range (ng/mL) 3 - 3006 - 600
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 10%< 10%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery (%) 95.9%81.7%

This table presents example data synthesized from published methods and should be considered illustrative.[6][7] Actual results will vary based on the specific laboratory, instrumentation, and protocol.

Conclusion

D,L-Venlafaxine-d11 is an indispensable tool for the accurate and precise quantification of Venlafaxine and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental for conducting reliable drug metabolism and pharmacokinetic studies. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development, facilitating a deeper understanding of the clinical pharmacology of Venlafaxine.

References

Application Notes and Protocols for High-Throughput Screening of Venlafaxine Metabolism using D,L-Venlafaxine-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for high-throughput screening (HTS) assays to investigate the metabolism of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The protocols leverage the stable isotope-labeled internal standard, D,L-Venlafaxine-d11, for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary application detailed is the screening of potential inhibitors of Venlafaxine's principal metabolic pathway.

Venlafaxine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV).[1][2] Minor metabolic pathways include N-demethylation by CYP3A4 and CYP2C19.[2] Understanding the potential for drug-drug interactions that may inhibit or induce these metabolic pathways is crucial in drug development. The following protocols describe a robust and sensitive HTS assay to identify compounds that modulate Venlafaxine metabolism.

I. High-Throughput CYP2D6 Inhibition Assay

This assay is designed to screen compound libraries for potential inhibitors of CYP2D6-mediated Venlafaxine O-demethylation. The formation of ODV is monitored and quantified using LC-MS/MS with D,L-Venlafaxine-d11 as an internal standard.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Incubation & Quenching cluster_2 Sample Processing cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis plate_prep Prepare 96-well reaction plates: - Add microsomes (CYP2D6) - Add test compounds/vehicle - Add Venlafaxine incubation Incubate plates at 37°C plate_prep->incubation Start Reaction is_prep Prepare internal standard (D,L-Venlafaxine-d11) and quenching solution quenching Stop reaction by adding quenching solution with internal standard incubation->quenching centrifugation Centrifuge plates to pellet precipitated protein quenching->centrifugation transfer Transfer supernatant to new 96-well plate centrifugation->transfer injection Inject samples into LC-MS/MS system transfer->injection analysis Quantify ODV and Venlafaxine relative to D,L-Venlafaxine-d11 injection->analysis data_proc Calculate ODV formation and percent inhibition analysis->data_proc hit_id Identify hit compounds data_proc->hit_id

Caption: High-throughput screening workflow for CYP2D6 inhibition.
Detailed Experimental Protocol

1. Reagent Preparation:

  • CYP2D6 Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4).

  • Venlafaxine Stock Solution: 10 mM Venlafaxine HCl in DMSO.

  • Test Compound Plates: Test compounds serially diluted in DMSO in 96-well plates.

  • NADPH Regenerating System: Commercially available system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Internal Standard (IS) Quenching Solution: 100 ng/mL D,L-Venlafaxine-d11 in acetonitrile with 0.1% formic acid.

  • Microsomes: Human liver microsomes or recombinant human CYP2D6 supersomes.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of test compound dilution or vehicle (DMSO) to appropriate wells.

  • Add 178 µL of a pre-warmed (37°C) master mix containing:

    • CYP2D6 Reaction Buffer

    • Human liver microsomes (final protein concentration 0.2-0.5 mg/mL)

    • NADPH regenerating system

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of Venlafaxine solution (final concentration 5-50 µM).

  • Incubate for 30-60 minutes at 37°C with shaking.

  • Terminate the reaction by adding 200 µL of ice-cold IS Quenching Solution.

  • Seal and centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-throughput compatible HPLC or UPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5-95% B over 2-3 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Venlafaxine278.2121.120
O-desmethylvenlafaxine (ODV)264.3107.122
D,L-Venlafaxine-d11 (IS)289.3121.120

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Assay Performance Characteristics

ParameterValue
Substrate Concentration (Venlafaxine)10 µM (approx. Km)
Microsomal Protein0.25 mg/mL
Incubation Time45 minutes
Z'-factor≥ 0.7
Signal-to-Background Ratio> 10
CV of Controls< 15%
Data Analysis
  • Calculate the peak area ratio of ODV to the internal standard (D,L-Venlafaxine-d11).

  • Determine the percent inhibition for each test compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Area Ratio_test / Area Ratio_vehicle))

  • Plot percent inhibition versus test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Venlafaxine Metabolic Pathway

The primary metabolic conversion of Venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV), is catalyzed by CYP2D6. Other cytochrome P450 enzymes, such as CYP3A4 and CYP2C19, are involved in minor pathways leading to N-desmethylvenlafaxine (NDV).[2]

G Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6

Caption: Metabolic pathways of Venlafaxine.

III. Conclusion

The described high-throughput screening assay provides a robust and sensitive method for identifying potential inhibitors of Venlafaxine metabolism. The use of D,L-Venlafaxine-d11 as an internal standard ensures accurate quantification and reliable data. This protocol can be adapted to screen for inhibitors of other CYP enzymes involved in Venlafaxine's minor metabolic pathways by using recombinant enzymes or specific chemical inhibitors. These application notes serve as a comprehensive guide for researchers in drug discovery and development to assess the potential for drug-drug interactions with Venlafaxine.

References

Application Notes and Protocols for D,L-Venlafaxine-d11 in In Vivo Microdialysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] Its therapeutic effects are attributed to its ability to increase the extracellular levels of serotonin (5-HT) and norepinephrine (NE) in the central nervous system by blocking their respective reuptake transporters.[1][2] In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[3] This allows for the direct assessment of the pharmacodynamic effects of drugs like venlafaxine on neurotransmission.

D,L-Venlafaxine-d11 is a deuterated form of venlafaxine that serves as an ideal internal standard for the quantification of venlafaxine in biological samples using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled drug, but it is distinguishable by its higher mass. This allows for accurate correction of variations that can occur during sample preparation and analysis, ensuring high precision and reproducibility.

These application notes provide detailed protocols for conducting in vivo microdialysis studies to assess the impact of venlafaxine on neurotransmitter levels, utilizing D,L-Venlafaxine-d11 as an internal standard for accurate quantification.

Data Presentation

Table 1: Dose-Dependent Effects of Venlafaxine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
Venlafaxine Dose (mg/kg, s.c.)Peak Increase in Extracellular Norepinephrine (% of Baseline)Peak Increase in Extracellular Serotonin (% of Baseline)Reference
3~150%Not specified[3]
10~250%Not specified[3]
30403%Not specified[3]
Table 2: Effects of Venlafaxine on Extracellular Neurotransmitter Levels in the Mouse Frontal Cortex
Venlafaxine Dose (mg/kg, i.p.)Peak Increase in Extracellular Serotonin (% of Baseline)Peak Increase in Extracellular Norepinephrine (% of Baseline)Reference
8~400%~140%[4]

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rodent Prefrontal Cortex

This protocol outlines the procedure for in vivo microdialysis in rats to study the effects of venlafaxine on neurotransmitter levels in the prefrontal cortex.

1. Animal Model and Housing:

  • Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Stereotaxic Surgery and Microdialysis Probe Implantation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the medial prefrontal cortex.

  • Allow a recovery period of at least 48 hours post-surgery.

3. Microdialysis Procedure:

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer venlafaxine (e.g., subcutaneously or intraperitoneally) at the desired doses.

  • Continue collecting dialysate samples for a specified period post-administration to monitor the time-course of neurotransmitter changes.

  • Store collected samples at -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes the preparation of microdialysate samples and subsequent analysis by LC-MS/MS for the quantification of venlafaxine and neurotransmitters.

1. Sample Preparation:

  • Thaw the microdialysate samples.

  • To each 20 µL sample, add 5 µL of an internal standard solution containing D,L-Venlafaxine-d11 (for venlafaxine quantification) and deuterated analogues of the neurotransmitters of interest (e.g., 5-HT-d4, NE-d6). The concentration of the internal standards should be optimized based on the expected analyte concentrations.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for the separation of small polar molecules.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for venlafaxine, D,L-Venlafaxine-d11, and the neurotransmitters and their respective internal standards.

3. Quantification:

  • Construct a calibration curve by analyzing a series of standards with known concentrations of venlafaxine and neurotransmitters, each containing a fixed concentration of the internal standards.

  • Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis animal_model Rodent Model (Rat/Mouse) surgery Stereotaxic Surgery & Probe Implantation animal_model->surgery recovery Recovery Period surgery->recovery perfusion aCSF Perfusion recovery->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Venlafaxine Administration baseline->drug_admin post_drug_sampling Post-dosing Sample Collection drug_admin->post_drug_sampling sample_prep Sample Preparation (add D,L-Venlafaxine-d11) post_drug_sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Data Quantification lcms->quantification

Caption: Experimental workflow for in vivo microdialysis studies of venlafaxine.

venlafaxine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with 5-HT & NE serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine Release sert Serotonin Transporter (SERT) net Norepinephrine Transporter (NET) serotonin->sert Reuptake receptor_5ht 5-HT Receptors serotonin->receptor_5ht Binding norepinephrine->net Reuptake receptor_ne NE Receptors norepinephrine->receptor_ne Binding venlafaxine Venlafaxine venlafaxine->sert Inhibits venlafaxine->net Inhibits

Caption: Mechanism of action of venlafaxine at the synapse.

References

Application Note: Bioequivalence Study of Venlafaxine Extended-Release Capsules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3] Both venlafaxine and ODV contribute to the therapeutic effect.[4] To ensure therapeutic equivalence between a generic and a reference listed drug, regulatory agencies require bioequivalence (BE) studies.

This application note provides a comprehensive protocol for conducting a bioequivalence study of venlafaxine extended-release (ER) capsules, utilizing D,L-Venlafaxine-d11 Hydrochloride as a stable isotope-labeled internal standard for the accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Regulatory Framework

The study design and acceptance criteria are based on the guidelines provided by the U.S. Food and Drug Administration (FDA). The FDA recommends a single-dose, two-treatment, two-period, crossover in-vivo study under fed conditions for venlafaxine ER capsules.[5][6] The bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of the pharmacokinetic (PK) parameters Cmax, AUC0-t, and AUC0-inf for venlafaxine fall within the range of 80.00% to 125.00%.[1][7] The data for the active metabolite, O-desmethylvenlafaxine, should also be submitted as supportive evidence.[6]

Experimental Design

A randomized, open-label, two-period, two-sequence, single-dose, crossover bioequivalence study is proposed.

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analytical & Statistical Phase s1 Subject Recruitment (Healthy Volunteers) s2 Informed Consent s1->s2 s3 Medical Screening (Inclusion/Exclusion Criteria) s2->s3 p1_rand Randomization (Group A & B) s3->p1_rand p1_dose_a Group A: Administer Test Product (Venlafaxine ER Capsules) p1_rand->p1_dose_a p1_dose_b Group B: Administer Reference Product (Venlafaxine ER Capsules) p1_rand->p1_dose_b p1_pk Serial Blood Sampling (0-72 hours) p1_dose_a->p1_pk p1_dose_b->p1_pk washout Washout Period (7 days) p1_pk->washout p2_dose_a Group A: Administer Reference Product (Venlafaxine ER Capsules) washout->p2_dose_a p2_dose_b Group B: Administer Test Product (Venlafaxine ER Capsules) washout->p2_dose_b p2_pk Serial Blood Sampling (0-72 hours) p2_dose_a->p2_pk p2_dose_b->p2_pk a1 Plasma Sample Analysis (LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 a4 Bioequivalence Determination a3->a4

Bioequivalence Study Workflow

Protocols

Study Conduct
  • Subject Selection: Recruit a sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers.

  • Inclusion/Exclusion Criteria: Define and document specific inclusion and exclusion criteria.

  • Informed Consent: Obtain written informed consent from all participants before screening.

  • Randomization: Randomize subjects into two treatment sequences.

  • Dosing:

    • Administer a single oral dose of the test or reference venlafaxine ER 150 mg capsule with approximately 240 mL of water after a standardized high-fat, high-calorie breakfast.

    • A washout period of at least 7 days should separate the two treatment periods.

  • Blood Sampling: Collect venous blood samples into K2EDTA-containing tubes at pre-dose (0 hour) and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

1. Materials and Reagents:

  • Venlafaxine Hydrochloride Reference Standard

  • O-desmethylvenlafaxine Reference Standard

  • D,L-Venlafaxine-d11 Hydrochloride (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Solid-Phase Extraction):

  • Pipette 200 µL of plasma into a clean tube.

  • Add 25 µL of the internal standard working solution (D,L-Venlafaxine-d11 Hydrochloride in methanol).

  • Vortex for 10 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Venlafaxine: m/z 278.2 -> 121.1O-desmethylvenlafaxine: m/z 264.2 -> 107.1Venlafaxine-d11: m/z 289.2 -> 121.1

4. Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, and Tmax) for venlafaxine and ODV will be calculated from the plasma concentration-time data using non-compartmental methods.

Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-inf data. The 90% confidence intervals for the ratio of the geometric least-squares means between the test and reference products will be calculated.

Data Presentation

The summary of pharmacokinetic parameters for venlafaxine and O-desmethylvenlafaxine should be presented in a clear, tabular format.

Table 1: Summary of Pharmacokinetic Parameters for Venlafaxine

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL)
AUC0-t (ng·h/mL)
AUC0-inf (ng·h/mL)
Tmax (h) N/AN/A

Table 2: Summary of Pharmacokinetic Parameters for O-desmethylvenlafaxine

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL)
AUC0-t (ng·h/mL)
AUC0-inf (ng·h/mL)
Tmax (h) N/AN/A

Metabolic Pathway

Venlafaxine is primarily metabolized to its active metabolite, O-desmethylvenlafaxine, by the CYP2D6 enzyme. Understanding this pathway is crucial for interpreting the pharmacokinetic data.

G Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV O-demethylation CYP2D6 CYP2D6 Enzyme CYP2D6->Venlafaxine

Metabolic Pathway of Venlafaxine

Conclusion

The detailed protocols and methodologies outlined in this application note provide a robust framework for conducting a bioequivalence study of venlafaxine ER capsules in accordance with regulatory standards. The use of a stable isotope-labeled internal standard, D,L-Venlafaxine-d11 Hydrochloride, coupled with a validated LC-MS/MS method, ensures accurate and reliable quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine. This enables a precise assessment of bioequivalence, which is a critical step in the development of generic pharmaceutical products.

References

Troubleshooting & Optimization

How to minimize matrix effects in Venlafaxine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Venlafaxine LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Venlafaxine analysis?

A: Matrix effects in LC-MS/MS analysis are the alteration of ionization efficiency for the target analyte (Venlafaxine and its metabolites) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[2][3]

Q2: What are the common strategies to minimize matrix effects?

A: The primary strategies to minimize matrix effects can be categorized into three main areas:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.[1][2]

  • Chromatographic Separation: To separate the analyte from matrix components.[1]

  • Use of Internal Standards: To compensate for matrix effects that cannot be eliminated.[1][2]

Troubleshooting Guides

Issue 1: Significant ion suppression or enhancement is observed.

Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of Venlafaxine and its metabolites.[1][3]

Solution: Improve the sample preparation method to remove these interferences.

  • Recommendation 1: Employ a more rigorous extraction technique. While protein precipitation is a simple method, it may not be sufficient to remove all interfering substances.[3][4] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[5][6][7] LLE has been reported to provide the best recovery for Venlafaxine and its main metabolite, O-desmethylvenlafaxine.[6][8]

  • Recommendation 2: Incorporate a phospholipid removal step. Phospholipids are a major cause of ion suppression in bioanalytical methods.[3][9] Specific phospholipid removal products, such as those using Enhanced Matrix Removal—Lipid (EMR—Lipid) technology or specialized SPE cartridges, can be used after protein precipitation to significantly reduce these interferences.[3][4][10]

  • Recommendation 3: Optimize the LLE or SPE protocol. The choice of solvent in LLE and the sorbent in SPE are critical for efficient removal of matrix components while ensuring high recovery of the analytes.

    • For LLE: A mixture of hexane and ethyl acetate has been used effectively.[5] Another option is a mixture of chloroform, 2-propanol, and n-heptane.[5]

    • For SPE: C18 and hydrophilic-lipophilic balanced (HLB) cartridges are commonly used for the extraction of Venlafaxine.[5][11] Molecularly Imprinted Polymers (MIPs) can also offer high selectivity.[12]

Below is a workflow diagram illustrating the decision-making process for addressing ion suppression.

cluster_0 Troubleshooting Ion Suppression start Significant Ion Suppression Observed check_sample_prep Current Sample Prep Method? start->check_sample_prep ppt Protein Precipitation check_sample_prep->ppt Simple lle_spe LLE or SPE check_sample_prep->lle_spe Advanced improve_ppt Add Phospholipid Removal Step ppt->improve_ppt optimize_lle_spe Optimize Extraction Protocol (Solvent/Sorbent) lle_spe->optimize_lle_spe end Reduced Ion Suppression improve_ppt->end optimize_lle_spe->end

Caption: Troubleshooting workflow for ion suppression in Venlafaxine analysis.

Issue 2: Poor recovery of Venlafaxine and/or its metabolites.

Cause: The chosen extraction method may not be optimal for the physicochemical properties of Venlafaxine and its metabolites, leading to their loss during sample preparation.

Solution: Evaluate and optimize the extraction protocol.

  • Recommendation 1: Adjust the pH during LLE. The extraction efficiency of Venlafaxine, which is a basic compound, is highly dependent on the pH of the aqueous phase. Ensure the pH is adjusted to a level that maintains the analytes in their non-ionized form to facilitate their transfer into the organic solvent.

  • Recommendation 2: Select an appropriate SPE sorbent and elution solvent. The choice of SPE sorbent should be based on the properties of the analytes. For Venlafaxine and its metabolites, reverse-phase (e.g., C18) or polymer-based (e.g., HLB) sorbents are often suitable.[5][11] The elution solvent must be strong enough to desorb the analytes from the sorbent. A review of literature indicates that various SPE protocols have achieved high recovery for Venlafaxine.[5]

  • Recommendation 3: Consider a different extraction technique. If optimization of the current method does not yield satisfactory recovery, switching from LLE to SPE, or vice versa, may be beneficial.[5][6][7]

The following diagram outlines the general workflow for optimizing analyte recovery.

cluster_1 Optimizing Analyte Recovery start Poor Analyte Recovery current_method Current Extraction Method? start->current_method lle LLE current_method->lle spe SPE current_method->spe adjust_ph Adjust pH of Aqueous Phase lle->adjust_ph optimize_spe Optimize Sorbent and Elution Solvent spe->optimize_spe switch_method Consider Switching Extraction Technique adjust_ph->switch_method optimize_spe->switch_method end Improved Recovery switch_method->end

Caption: Workflow for optimizing Venlafaxine recovery during sample preparation.

Issue 3: Inconsistent results and poor reproducibility.

Cause: Uncompensated matrix effects that vary between samples.

Solution: Use a suitable internal standard.

  • Recommendation: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[1] A SIL internal standard (e.g., Venlafaxine-d6) will have nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[13] This allows for accurate correction of any variations in extraction recovery and ionization efficiency. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a general protocol; specific volumes and reagents may need optimization.

  • To 500 µL of plasma sample, add 30 µL of internal standard solution.[15]

  • Vortex mix for 3 minutes.[15]

  • Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate (80/20 v/v)).[5]

  • Vortex mix for 3 minutes.[15]

  • Centrifuge at 3000 rpm for 15 minutes.[15]

  • Transfer the supernatant (organic layer) to a new tube.[15]

  • Evaporate the solvent to dryness under a stream of nitrogen at 30°C.[15]

  • Reconstitute the residue in 100 µL of the mobile phase.[15]

  • Inject an aliquot into the LC-MS/MS system.[15]

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol; the specific sorbent, conditioning, wash, and elution solvents will need to be optimized.

  • Condition the SPE cartridge: Pass the conditioning solvent (e.g., methanol) through the cartridge.

  • Equilibrate the cartridge: Pass the equilibration solvent (e.g., water) through the cartridge.

  • Load the sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge: Pass a wash solvent through the cartridge to remove interfering substances.

  • Elute the analytes: Pass an elution solvent through the cartridge to collect the analytes of interest.

  • Evaporate and reconstitute: Evaporate the eluate and reconstitute the residue in the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Venlafaxine Analysis
Sample Preparation MethodAnalyte(s)MatrixRecovery (%)Linearity Range (ng/mL)Reference
Liquid-Liquid ExtractionVenlafaxine, ODVHuman Plasma~100 (VEN), ~70 (ODV)1 - 2000[5]
Solid-Phase Extraction (C18)Venlafaxine, ODVHuman Plasma>92 (VEN), >93 (ODV)1 - 1000[5]
Solid-Phase Extraction (HLB)VenlafaxineHuman Plasma87 - 955 - 1000[5]
Protein PrecipitationVenlafaxine, ODVHuman PlasmaNot specified2.0 - 500[16]
MISPEVenlafaxinePlasma843 - 700[12]

ODV: O-desmethylvenlafaxine; MISPE: Molecularly Imprinted Solid-Phase Extraction

References

Optimizing MS/MS parameters for D,L-Venlafaxine-d11 detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D,L-Venlafaxine-d11 Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mass Spectrometry (MS/MS) parameters for the detection of Venlafaxine and its deuterated internal standard, D,L-Venlafaxine-d11.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MS/MS parameters for Venlafaxine?

A1: For Venlafaxine, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Common Multiple Reaction Monitoring (MRM) transitions found in literature are summarized in the table below. These values serve as an excellent starting point for method development.

Q2: How do I determine the optimal MRM transitions for D,L-Venlafaxine-d11?

A2: The precursor ion for D,L-Venlafaxine-d11 will be its protonated molecule [M+H]⁺, which will have a mass-to-charge ratio (m/z) of approximately 289.3, reflecting the addition of 11 daltons to the Venlafaxine mass. To determine the optimal product ions and collision energies, you must perform a product ion scan by infusing a standard solution of D,L-Venlafaxine-d11 into the mass spectrometer. Select the most intense and stable product ions for your MRM transitions. It is crucial to confirm that the selected product ion contains at least one deuterium atom to ensure specificity.

Q3: What type of liquid chromatography (LC) column is best suited for Venlafaxine analysis?

A3: Reversed-phase columns are typically used for the analysis of Venlafaxine. Several studies have successfully employed C18, Phenyl, and Cyano-based columns for separation.[1][2][3] The choice depends on the specific matrix and desired separation from metabolites or other interferences.

Q4: What are the common sample preparation techniques for plasma samples?

A4: The most common techniques for extracting Venlafaxine from plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3][4][5] PPT with acetonitrile is a rapid and simple method, while LLE and SPE can provide cleaner extracts, reducing matrix effects.[3][4]

Q5: Why is a stable isotope-labeled internal standard like D,L-Venlafaxine-d11 recommended?

A5: A stable isotope-labeled internal standard (SIL-IS) like D,L-Venlafaxine-d11 is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This effectively corrects for variations in sample preparation and matrix effects, leading to higher accuracy and precision in quantification.

Optimized MS/MS Parameters

The following table summarizes typical MS/MS parameters for Venlafaxine. Parameters for D,L-Venlafaxine-d11 should be determined empirically following the protocol outlined below. As an example, likely transitions for the commonly used Venlafaxine-d6 are included for reference.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Typical Collision Energy (eV)Notes
Venlafaxine 278.258.119 - 25Corresponds to the dimethyl-methylene-ammonium fragment [C₃NH₈]⁺.[3][6][7]
278.2121.1Not specifiedCorresponds to the p-methoxybenzyl fragment [C₈H₉O]⁺.[7][8]
278.2260.3Not specifiedCorresponds to the loss of water [M+H-H₂O]⁺.[2][9][10]
Venlafaxine-d6 (Example IS)284.364.1Empirically determinedProduct ion reflects the deuterated dimethyl-methylene-ammonium fragment.
D,L-Venlafaxine-d11 (Target IS)~289.3Empirically determinedEmpirically determinedPrecursor ion reflects the +11 Da mass shift. Product ions must be confirmed via infusion.

Experimental Protocol for Parameter Optimization

This section details the methodology for determining the optimal MS/MS parameters for D,L-Venlafaxine-d11.

1. Preparation of Standard Solutions:

  • Prepare a primary stock solution of D,L-Venlafaxine-d11 at a concentration of 1 mg/mL in methanol.[5][11]

  • From the stock solution, create a working solution for infusion at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Mass Spectrometer Tuning and Optimization (Direct Infusion):

  • Set up a direct infusion of the D,L-Venlafaxine-d11 working solution into the mass spectrometer's ion source.

  • Q1 Scan: Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode. Identify the protonated molecular ion [M+H]⁺, which should appear at approximately m/z 289.3. This will be your precursor ion for Q1.

  • Product Ion (Q3) Scan: Select the identified precursor ion (m/z ~289.3) in Q1 and perform a product ion scan. This will fragment the precursor ion and reveal its characteristic product ions in Q3.

  • Select Quantifier and Qualifier Ions: From the product ion spectrum, select the most abundant and stable fragment ion as your "quantifier" transition. If available, select a second, less intense fragment as a "qualifier" transition for confirmatory analysis.

  • Collision Energy (CE) Optimization: For each selected MRM transition (e.g., 289.3 → Product Ion 1; 289.3 → Product Ion 2), perform a collision energy ramp to determine the voltage that produces the most intense signal for each product ion.

  • Source Parameter Optimization: Fine-tune source-dependent parameters such as declustering potential (DP) or cone voltage (CV), capillary voltage, and gas flows to maximize the signal for the optimized MRM transitions.

3. LC Method Integration:

  • Once the MS/MS parameters are optimized via infusion, incorporate them into your LC-MS/MS method.

  • Inject a standard solution to confirm the retention time and peak shape of D,L-Venlafaxine-d11 under chromatographic conditions.

  • Verify that there is no crosstalk between the analyte (Venlafaxine) and internal standard (Venlafaxine-d11) channels.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Signal Intensity 1. Sub-optimal MS/MS parameters.2. Poor ionization efficiency.3. Inefficient sample extraction.4. Matrix suppression.1. Re-optimize collision energy and cone voltage/DP.2. Adjust mobile phase pH; ensure 0.1% formic acid is present for positive mode.3. Evaluate extraction recovery; test an alternative method (e.g., LLE instead of PPT).4. Dilute the sample extract; improve chromatographic separation from interfering matrix components.
High Background Noise 1. Contamination in the mobile phase or LC system.2. Matrix interferences.3. Electronic noise.1. Use high-purity LC-MS grade solvents; flush the system thoroughly.2. Use a more selective sample preparation method (SPE); ensure adequate chromatographic separation.3. Contact instrument service engineer.
Poor Peak Shape (Tailing/Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Secondary interactions with the stationary phase.1. Flush the column or replace it if necessary.2. Ensure the mobile phase pH is at least 2 units below the pKa of Venlafaxine.3. Add a small amount of an ion-pairing agent or change the organic modifier.
Signal Instability or High %CV 1. Inconsistent sample preparation.2. Matrix effects varying between samples.3. Unstable spray in the ESI source.4. Clogged or dirty ion source.1. Ensure precise and consistent pipetting and extraction steps.2. Use a stable isotope-labeled internal standard (like Venlafaxine-d11) to correct for variability.3. Check for clogs in the sample line and ensure proper nebulizer gas flow.4. Clean the ion source components according to the manufacturer's guidelines.
Crosstalk between Analyte and IS 1. In-source fragmentation of the IS.2. Isotopic contribution from the analyte to the IS channel.1. Reduce source energy (cone voltage/DP) to minimize fragmentation before Q1.2. This is generally minimal but can be assessed by injecting a high concentration of the unlabeled analyte and monitoring the IS channel.

Visual Workflow

The following diagram illustrates the logical workflow for optimizing MS/MS parameters for a new analyte or internal standard.

G cluster_prep 1. Preparation cluster_ms_opt 2. MS Optimization (Direct Infusion) cluster_lc_dev 3. Method Integration & Validation prep_std Prepare Analyte & IS Stock Solutions prep_inf Prepare Infusion Working Solution prep_std->prep_inf infusion Infuse Standard into MS prep_inf->infusion q1_scan Full Scan (Q1): Identify [M+H]+ infusion->q1_scan Find Precursor q3_scan Product Ion Scan (Q3): Identify Fragments q1_scan->q3_scan Select Precursor ce_opt Optimize Collision Energy (CE) q3_scan->ce_opt Select Transitions dp_opt Optimize Cone Voltage/ Declustering Potential (DP) ce_opt->dp_opt Fine-tune integrate Integrate Optimized MRM Parameters dp_opt->integrate lc_method Develop LC Method (Column, Mobile Phase) lc_method->integrate validate Validate Full Method (Accuracy, Precision, etc.) integrate->validate

Caption: Workflow for MS/MS parameter optimization.

References

Addressing ion suppression/enhancement for D,L-Venlafaxine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement during the LC-MS/MS analysis of D,L-Venlafaxine-d11.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of D,L-Venlafaxine-d11 analysis?

A1: Ion suppression or enhancement refers to the alteration of the ionization efficiency of D,L-Venlafaxine-d11 in the mass spectrometer's ion source due to the presence of co-eluting matrix components from the sample (e.g., plasma, urine).[1][2] Suppression leads to a decreased analyte signal, while enhancement results in an increased signal. Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitation.[1]

Q2: Why is a stable isotope-labeled internal standard like D,L-Venlafaxine-d11 used?

A2: A stable isotope-labeled internal standard (SIL-IS) like D,L-Venlafaxine-d11 is the preferred internal standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte (D,L-Venlafaxine), it co-elutes chromatographically and experiences similar degrees of ion suppression or enhancement.[3] This allows for accurate correction of any signal variability, leading to more reliable and reproducible results.

Q3: What are the common causes of ion suppression for D,L-Venlafaxine-d11?

A3: Common causes include:

  • Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are frequent culprits.[2][4]

  • Poor sample preparation: Inadequate removal of matrix components during extraction can lead to significant ion suppression.

  • Suboptimal chromatographic conditions: Insufficient separation of D,L-Venlafaxine-d11 from matrix interferences.

  • High analyte concentration: At very high concentrations, the response of the electrospray ionization (ESI) source can become non-linear, which may appear as suppression.[1]

Troubleshooting Guides

Issue 1: Low signal intensity or complete signal loss for D,L-Venlafaxine-d11

This is a common indicator of significant ion suppression. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow:

start Start: Low/No Signal for D,L-Venlafaxine-d11 check_is 1. Verify Internal Standard (IS) Solution - Check concentration and stability. - Inject IS solution directly. start->check_is is_ok IS Signal OK? check_is->is_ok is_bad Remake IS Solution is_ok->is_bad No check_matrix 2. Assess Matrix Effects - Perform post-extraction spike experiment. - Compare signal in matrix vs. neat solution. is_ok->check_matrix Yes is_bad->check_is matrix_effect Significant Suppression? check_matrix->matrix_effect optimize_sample_prep 3. Optimize Sample Preparation - Evaluate different extraction techniques (SPE, LLE). - Test different wash steps in SPE. matrix_effect->optimize_sample_prep Yes end End: Signal Restored matrix_effect->end No (Check instrument parameters) optimize_chromatography 4. Optimize Chromatography - Modify mobile phase composition. - Adjust gradient profile to separate from interferences. optimize_sample_prep->optimize_chromatography optimize_chromatography->end start Start: High Signal Variability check_prep 1. Review Sample Preparation Procedure - Ensure consistent volumes and techniques. - Check for evaporation issues. start->check_prep prep_consistent Procedure Consistent? check_prep->prep_consistent improve_prep Standardize and Automate (if possible) prep_consistent->improve_prep No check_is_response 2. Analyze IS Response Across Batch - Plot D,L-Venlafaxine-d11 peak area for all samples. prep_consistent->check_is_response Yes improve_prep->check_prep is_variable IS Area Variable? check_is_response->is_variable investigate_matrix 3. Investigate Differential Matrix Effects - Select high and low response samples. - Perform post-column infusion experiment. is_variable->investigate_matrix Yes end End: Variability Reduced is_variable->end No (Check analyte stability) investigate_matrix->end

References

Strategies to improve the recovery of Venlafaxine and D,L-Venlafaxine-d11 from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Venlafaxine and its deuterated internal standard, D,L-Venlafaxine-d11, from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting Venlafaxine and its metabolites from plasma?

A1: The most common techniques for extracting Venlafaxine and its metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method often depends on the desired level of sample purity, sensitivity of the analytical method, and sample throughput requirements.

Q2: What is the typical plasma protein binding of Venlafaxine, and how does it impact extraction?

A2: Venlafaxine has a relatively low plasma protein binding, estimated to be between 27% and 30%.[4][5][6] This low binding affinity facilitates its extraction from plasma, as a significant portion of the drug is free in the matrix and readily available for partitioning into an extraction solvent or binding to a solid-phase medium.

Q3: Why is the recovery of the deuterated internal standard (D,L-Venlafaxine-d11) crucial for accurate quantification?

A3: A deuterated internal standard, such as D,L-Venlafaxine-d11, is chemically identical to the analyte (Venlafaxine) but has a different mass. It is added to the plasma sample before extraction and is assumed to behave identically to the analyte throughout the entire sample preparation and analysis process. By monitoring the recovery of the internal standard, researchers can correct for any analyte loss that may occur during extraction, evaporation, and reconstitution steps. This ensures the accuracy and precision of the quantitative results.

Q4: What are some key factors that can influence the recovery of Venlafaxine from plasma?

A4: Several factors can significantly impact the recovery of Venlafaxine, including:

  • pH of the sample: Adjusting the pH can alter the ionization state of Venlafaxine, affecting its solubility in different solvents.

  • Choice of extraction solvent/sorbent: The polarity and chemical properties of the solvent or SPE sorbent must be optimized for efficient partitioning or binding of the analyte.

  • Sample to solvent/sorbent ratio: The volume ratio of the plasma sample to the extraction solvent or the amount of SPE sorbent can affect extraction efficiency.

  • Mixing and incubation conditions: Thorough mixing and adequate incubation time are essential to ensure complete interaction between the analyte and the extraction medium.

  • Centrifugation parameters: Appropriate speed and duration of centrifugation are critical for the effective separation of precipitated proteins or liquid phases.

Troubleshooting Guides

Protein Precipitation (PPT)

Issue: Low Recovery of Venlafaxine and/or D,L-Venlafaxine-d11

Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Increase the volume ratio of the precipitating solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (solvent:plasma).[7] Ensure thorough vortexing to facilitate complete protein denaturation and precipitation.
Analyte Co-precipitation Optimize the choice of precipitating solvent. Acetonitrile is often effective.[7] Consider cooling the samples after adding the solvent (e.g., 30 minutes at 4°C) to enhance protein precipitation and minimize analyte co-precipitation.[8]
Sub-optimal pH While PPT is less pH-dependent than LLE or SPE, ensuring the sample is at a neutral pH before adding the organic solvent can sometimes improve consistency.
Insufficient Centrifugation Increase the centrifugation speed and/or time to ensure a compact protein pellet and clear supernatant. A typical setting is 20,000 x g for 10 minutes at 4°C.[8]
  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquoting: To a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the working solution of D,L-Venlafaxine-d11 to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or 0.43% formic acid in acetonitrile for enhanced precipitation[9]) to the plasma sample.

  • Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Incubation (Optional but Recommended): Incubate the samples at 4°C for 30 minutes to further enhance protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

Issue: Low or Inconsistent Recovery

Possible Cause Troubleshooting Step
Sub-optimal pH Adjust the pH of the plasma sample to an alkaline condition (pH > 9) using a suitable buffer (e.g., ammonium hydroxide) to ensure Venlafaxine is in its non-ionized form, which is more soluble in organic solvents.
Inappropriate Extraction Solvent Test different organic solvents or solvent mixtures. A mixture of isoamyl alcohol and hexane (e.g., 1/99 v/v) has been used successfully.[1] Other options include chloroform, ethyl acetate, and diethyl ether.[1]
Emulsion Formation If an emulsion forms at the interface of the aqueous and organic layers, try adding a small amount of a different organic solvent with a different polarity or a salt (e.g., sodium chloride). Centrifuging at a higher speed or for a longer duration can also help break the emulsion.
Incomplete Phase Separation Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers.
  • Sample Preparation: Thaw plasma samples.

  • Aliquoting: Add a known volume of plasma (e.g., 500 µL) to a clean extraction tube.

  • Internal Standard Spiking: Add the D,L-Venlafaxine-d11 internal standard.

  • pH Adjustment: Add a basifying agent (e.g., 1M sodium hydroxide) to raise the pH of the plasma above 9.

  • Solvent Addition: Add the extraction solvent (e.g., a mixture of isoamyl alcohol and hexane[1]). The solvent-to-plasma ratio should be optimized, but a starting point of 5:1 is common.

  • Extraction: Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer containing the analyte and internal standard to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Issue: Poor and Variable Recovery

Possible Cause Troubleshooting Step
Incorrect Sorbent Selection For Venlafaxine, a C18 or a mixed-mode cation exchange sorbent is often effective. Molecularly Imprinted Polymers (MIPs) have also shown high selectivity and recovery.[10]
Inadequate Column Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer at the appropriate pH before loading the sample. This activates the sorbent for optimal binding.
Sample pH Not Optimized Adjust the pH of the plasma sample before loading it onto the SPE cartridge to ensure the analyte is in the correct ionization state for binding to the sorbent. For a C18 column, a slightly basic pH is often used.
Inefficient Washing Step The wash step is critical for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute Venlafaxine. A mixture of methanol and water can be effective.[11]
Sub-optimal Elution Solvent The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a C18 column, methanol or acetonitrile, sometimes with a small amount of ammonia or formic acid to modify the pH, is used.[12]
  • Sample Preparation: Thaw plasma samples. Spike with D,L-Venlafaxine-d11 internal standard.

  • Sample Pre-treatment: Dilute the plasma sample with a buffer to adjust the pH (e.g., add 2% aqueous ammonia[12]).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of methanol and deionized water[11]) to remove endogenous interferences.

  • Elution: Elute Venlafaxine and the internal standard with a stronger solvent (e.g., methanol[12]).

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the extract in the mobile phase.

Quantitative Recovery Data Summary

Extraction MethodAnalyte(s)Recovery (%)Reference
Protein PrecipitationVenlafaxine95.9%[13]
Protein PrecipitationVenlafaxine & Metabolites>96%[14][15]
Liquid-Liquid ExtractionVenlafaxine~100%[1]
Liquid-Liquid ExtractionO-desmethylvenlafaxine~70%[1]
Liquid-Liquid ExtractionVenlafaxine & O-desmethylvenlafaxine>70%[16]
Solid-Phase Extraction (C1)Venlafaxine>92%[1]
Solid-Phase Extraction (C1)O-desmethylvenlafaxine>93%[1]
Solid-Phase Extraction (HLB)Venlafaxine87-95%[1]
Solid-Phase Extraction (C8)Venlafaxine>75%[1]
Solid-Phase Extraction (C18)Venlafaxine>50%[12]
Molecularly Imprinted SPEVenlafaxine84%[10]

Experimental Workflow Diagrams

Protein_Precipitation_Workflow Plasma Plasma Sample + D,L-Venlafaxine-d11 Add_Solvent Add Precipitating Solvent (e.g., ACN) Plasma->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) Workflow for Venlafaxine Extraction.

Liquid_Liquid_Extraction_Workflow Plasma Plasma Sample + D,L-Venlafaxine-d11 pH_Adjust Adjust pH > 9 Plasma->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine Extraction.

Solid_Phase_Extraction_Workflow cluster_spe SPE Cartridge Condition 1. Condition (Methanol, Water) Load 2. Load Sample Wash 3. Wash (e.g., MeOH/Water) Load->Wash Elute 4. Elute (e.g., Methanol) Wash->Elute Eluate Collect Eluate Elute->Eluate Plasma Plasma Sample + D,L-Venlafaxine-d11 (pH Adjusted) Plasma->Load Evaporate Evaporate to Dryness Eluate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Venlafaxine Extraction.

References

Technical Support Center: Chromatographic Separation of Venlafaxine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Venlafaxine and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Venlafaxine (VEN) and its primary metabolites, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV).

dot

Caption: Troubleshooting Decision Tree for Venlafaxine Analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak resolution between Venlafaxine and its active metabolite, O-desmethylvenlafaxine. What are the likely causes and how can I resolve this?

A1: Co-elution of Venlafaxine (VEN) and O-desmethylvenlafaxine (ODV) is a common challenge due to their structural similarity. Here are the primary factors and solutions:

  • Mobile Phase Composition: The pH and organic solvent ratio of your mobile phase are critical. Venlafaxine and its metabolites are basic compounds. Adjusting the mobile phase pH with additives like formic acid or ammonium acetate can alter the ionization state of the analytes and improve separation. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.

  • Stationary Phase: Standard C18 columns may not always provide sufficient selectivity. Consider using a phenyl-hexyl column, which can offer alternative selectivity through pi-pi interactions.[1]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting compounds. A shallower gradient around the elution time of VEN and ODV can enhance their separation.[2]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of analyte stability at higher temperatures.

Q2: My peaks for Venlafaxine and its metabolites are tailing. What steps should I take to improve peak shape?

A2: Peak tailing for basic compounds like Venlafaxine is often due to secondary interactions with active sites on the silica-based column packing.

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-4.5 using formic or phosphoric acid).[3] At low pH, the analytes are protonated, and the silanol groups on the column are less likely to be ionized, minimizing undesirable interactions.

  • Ionic Strength: Increasing the buffer concentration in the mobile phase (e.g., 10-20 mM ammonium acetate) can help to shield the charged analytes from interacting with the stationary phase.[4]

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce the number of free silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: I am struggling with low sensitivity for the minor metabolites, NDV and NODDV, in plasma samples using LC-MS/MS. How can I enhance the signal?

A3: Low sensitivity for minor metabolites is a common issue, especially in complex matrices like plasma.

  • Sample Preparation: Protein precipitation is a simple but often "dirty" sample preparation method.[5] For enhanced sensitivity, consider more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] SPE, in particular, can provide significant sample clean-up and concentration.[7]

  • Mass Spectrometry Parameters: Optimize the MS/MS parameters for each metabolite. This includes the precursor and product ion selection, collision energy, and cone voltage.[4]

  • Mobile Phase Additives: The addition of a small amount of an acid like formic acid to the mobile phase can enhance the ionization efficiency of the analytes in positive electrospray ionization (ESI) mode.[2]

  • Matrix Effects: Plasma components can co-elute with your analytes and cause ion suppression. To mitigate this, improve your sample clean-up, dilute the sample if sensitivity allows, or use a stable isotope-labeled internal standard for each analyte.[8]

Q4: What are the recommended starting conditions for developing an LC-MS/MS method for Venlafaxine and its metabolites?

A4: A good starting point for method development would be a reversed-phase separation on a C18 or Phenyl column coupled with a triple quadrupole mass spectrometer.

dot

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System plasma Plasma Sample is Add Internal Standard (e.g., Venlafaxine-d6) plasma->is extraction Extraction (SPE or LLE) is->extraction drydown Evaporate & Reconstitute extraction->drydown injection Inject Sample drydown->injection column Chromatographic Column (e.g., C18 or Phenyl) injection->column ionization Electrospray Ionization (ESI+) column->ionization mobile_phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) mobile_phase->column detection Multiple Reaction Monitoring (MRM) ionization->detection data Data Acquisition & Processing detection->data

Caption: General Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific application.

  • Conditioning: Condition a C8 or mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Loading: To 500 µL of plasma, add an internal standard.[9] Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a stronger organic solvent, often with a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography Method

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

  • Column Temperature: 30-40 °C.

Quantitative Data Summary

The following tables summarize typical parameters from validated LC-MS/MS methods for the analysis of Venlafaxine and its metabolites.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterVenlafaxine (VEN)O-desmethylvenlafaxine (ODV)N-desmethylvenlafaxine (NDV)N,O-didesmethylvenlafaxine (NODDV)Internal Standard (IS)Reference
Precursor Ion (m/z) 278.2264.2264.2250.2Varies (e.g., 284.2 for VEN-d6)[4]
Product Ion (m/z) 121.158.1121.058.0Varies[4][8]
Collision Energy (eV) Optimized per instrumentOptimized per instrumentOptimized per instrumentOptimized per instrumentOptimized per instrument[2]
Retention Time (min) Varies with methodVaries with methodVaries with methodVaries with methodVaries with method[9]

Table 2: Method Validation Parameters

ParameterTypical RangeReference
Linearity Range (ng/mL) 0.1 - 500[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1 - 1.0[7][12]
Intra-day Precision (%RSD) < 15%[13]
Inter-day Precision (%RSD) < 15%[13]
Accuracy (% Bias) ± 15%[5]
Recovery (%) > 70%[7]

References

Investigating isotopic exchange or back-exchange of D,L-Venlafaxine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the isotopic exchange and back-exchange of D,L-Venlafaxine-d11. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of D,L-Venlafaxine-d11.

Q1: I am observing a decrease in the isotopic purity of my D,L-Venlafaxine-d11 standard in my analytical run. What could be the cause?

A1: A decrease in isotopic purity, often referred to as back-exchange, is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment. This can be influenced by several factors in your experimental setup:

  • Acidic or Basic Conditions: Exposure to strong acids or bases can facilitate hydrogen-deuterium exchange, particularly for labile hydrogens.[1][2] Even moderately acidic or basic mobile phases or sample matrices, when combined with elevated temperatures, can promote this exchange over time.

  • Elevated Temperatures: High temperatures used during sample preparation, storage, or in the analytical instrument (e.g., heated electrospray ionization sources) can provide the energy needed to overcome the activation barrier for C-D bond cleavage.[]

  • Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are a source of hydrogen atoms that can exchange with the deuterium on your standard. The rate of exchange can be dependent on the specific solvent and any catalysts present.[4]

Q2: My mass spectrometry results show unexpected peaks with lower m/z values than expected for D,L-Venlafaxine-d11. How do I interpret this?

A2: The appearance of peaks with lower mass-to-charge (m/z) ratios is a strong indicator of back-exchange. Each deuterium atom that is replaced by a hydrogen atom will result in a mass decrease of approximately 1 Da. For example, if you observe peaks at m/z values corresponding to d10, d9, etc., it signifies the loss of one, two, or more deuterium atoms, respectively. High-resolution mass spectrometry (HR-MS) is an excellent tool for confirming the elemental composition of these lower mass species and quantifying the extent of back-exchange.[5][6][7]

Q3: I am using an acidic mobile phase for my LC-MS/MS analysis and suspect isotopic instability. What can I do to mitigate this?

A3: If you suspect your acidic mobile phase is causing back-exchange, consider the following modifications to your method:

  • Neutralize the Mobile Phase: If your chromatography allows, adjust the mobile phase to a more neutral pH.

  • Reduce Analysis Time: A shorter chromatographic run time will reduce the exposure of the deuterated standard to the potentially problematic mobile phase.[8]

  • Lower the Temperature: Operate the column and autosampler at a lower temperature to reduce the rate of any potential exchange reactions.

  • Use Aprotic Solvents: If compatible with your analytical method, consider using a higher proportion of aprotic solvents (e.g., acetonitrile) in your mobile phase, as they lack exchangeable protons.

Q4: Can the position of the deuterium atoms on the D,L-Venlafaxine-d11 molecule affect their stability?

A4: Yes, the stability of the C-D bonds can vary depending on their chemical environment. While the deuterium atoms on the cyclohexyl ring and the N,N-dimethyl groups of D,L-Venlafaxine-d11 are generally stable, certain positions could be more susceptible to exchange under harsh conditions. For instance, hydrogens on carbons alpha to a carbonyl group are known to be more acidic and can undergo exchange more readily.[9][10] While venlafaxine does not have a carbonyl group, this principle highlights that the chemical environment is a key factor. The deuterium atoms on the N,N-dimethyl groups are generally considered stable.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange?

A1: Isotopic back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or another source.[4] This process can lead to a decrease in the isotopic purity of a deuterated standard and the appearance of isotopologues with fewer deuterium atoms.

Q2: How can I assess the isotopic purity of my D,L-Venlafaxine-d11 standard?

A2: The isotopic purity of D,L-Venlafaxine-d11 can be accurately determined using high-resolution mass spectrometry (HR-MS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.[6][13] LC-MS/MS methods can also be used to monitor for the presence of lower deuterated species.[14][15]

Q3: What are the ideal storage conditions for D,L-Venlafaxine-d11 to maintain its isotopic stability?

A3: To minimize the risk of back-exchange during storage, D,L-Venlafaxine-d11 should be stored at low temperatures (ideally -20°C or below) in a tightly sealed container to protect it from moisture. It is also advisable to store it under an inert gas atmosphere. When preparing stock solutions, use aprotic or anhydrous solvents if possible and store the solutions at low temperatures.

Q4: Are there any specific analytical techniques that are more prone to causing back-exchange?

A4: Techniques that employ high temperatures, such as gas chromatography (GC) with a heated injection port, can increase the risk of back-exchange. In liquid chromatography, the use of highly acidic or basic mobile phases, especially in combination with elevated column temperatures, can also promote this phenomenon.[1][2]

Data Presentation

Table 1: LC-MS/MS Parameters for Venlafaxine Analysis

ParameterTypical ValueReference
ColumnC18 (e.g., Betasil C18)[8]
Mobile PhaseAcetonitrile and ammonium formate buffer[16]
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Precursor Ion (m/z)278.27[8]
Product Ion (m/z)121.11[8]
Internal StandardEscitalopram or Fluoxetine[8][16]

Table 2: Summary of Conditions Potentially Affecting D,L-Venlafaxine-d11 Stability

ConditionPotential EffectMitigation StrategyReference
High Acidity (low pH) Increased risk of H/D exchangeUse a mobile phase with a more neutral pH; minimize exposure time.[1][2]
High Basicity (high pH) Increased risk of H/D exchangeUse a mobile phase with a more neutral pH; minimize exposure time.[1][2]
Elevated Temperature Provides energy for C-D bond cleavageStore at low temperatures; use cooled autosamplers and lower column temperatures.[]
Protic Solvents (e.g., H₂O, MeOH) Source of exchangeable protonsUse aprotic solvents where possible; minimize water content in organic solvents.[4]

Experimental Protocols

Protocol: Assessment of Isotopic Purity of D,L-Venlafaxine-d11 using LC-HR-MS

  • Standard Preparation: Prepare a stock solution of D,L-Venlafaxine-d11 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • LC-HR-MS System:

    • LC System: A UHPLC system capable of delivering a stable gradient.

    • Column: A C18 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute venlafaxine (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • MS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization: ESI+.

    • Scan Mode: Full scan from m/z 200-400.

    • Resolution: > 60,000.

  • Data Acquisition: Inject the working solution and acquire the full scan HR-MS data.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the protonated D,L-Venlafaxine-d11.

    • Examine the mass spectrum at the retention time of the analyte.

    • Identify and integrate the peak intensities for the d11 isotopologue and any lower deuterated species (d10, d9, etc.).

    • Calculate the isotopic purity by expressing the intensity of the d11 peak as a percentage of the total intensity of all related isotopologue peaks.[5][6][17]

Visualizations

Isotopic_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis LC-HR-MS Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting start D,L-Venlafaxine-d11 Standard prep_sol Prepare working solution (e.g., in mobile phase) start->prep_sol lc_ms Inject into LC-HR-MS prep_sol->lc_ms extract_tic Extract Ion Chromatogram lc_ms->extract_tic eval_spectrum Evaluate Mass Spectrum for Isotopologues extract_tic->eval_spectrum calc_purity Calculate Isotopic Purity eval_spectrum->calc_purity decision Isotopic Purity Acceptable? calc_purity->decision pass Proceed with Experiment decision->pass Yes fail Investigate Back-Exchange decision->fail No

Caption: Workflow for investigating isotopic back-exchange of D,L-Venlafaxine-d11.

Venlafaxine_Back_Exchange Conceptual Diagram of Potential Back-Exchange Sites on Venlafaxine cluster_key Potential Back-Exchange Sites key_cyclohexyl Cyclohexyl Ring (d10) key_dimethyl N,N-dimethyl Group (d6) key_methoxy Methoxy Group (d3) pos_cyclohexyl pos_dimethyl pos_methoxy

References

Calibration curve nonlinearity issues with D,L-Venlafaxine-d11 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity when using D,L-Venlafaxine-d11 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of calibration curve nonlinearity in LC-MS/MS bioanalysis?

Calibration curve nonlinearity in LC-MS/MS is a frequent observation and can stem from several factors. The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte and/or internal standard, leading to a disproportionate response at different concentrations.[1][2]

  • Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's source, leading to a plateau in the signal response.

  • Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, resulting in a nonlinear response.

  • Dimer or Multimer Formation: At higher concentrations, the analyte may form dimers or other multimers, which are not detected at the same m/z as the parent ion, leading to a loss of signal linearity.

  • Isotopic Effects: While less common with stable isotope-labeled internal standards, differences in physicochemical properties between the analyte and the deuterated internal standard can sometimes lead to chromatographic separation or differential ionization, affecting the response ratio.

Q2: My calibration curve for Venlafaxine is nonlinear. What is the first step in troubleshooting?

The first step is to carefully examine the shape of the curve.

  • Concave (bending towards the x-axis): This often indicates saturation of the ion source or detector at higher concentrations.

  • Convex (bending upwards): This is less common but could suggest complex matrix effects or issues with the internal standard.

A systematic evaluation of potential root causes is crucial. This involves assessing the raw data, including the peak shapes and the response of both the analyte and the internal standard across the calibration range.

Q3: Is it acceptable to use a nonlinear regression model for my calibration curve?

Yes, if the nonlinearity is reproducible and well-characterized, using a nonlinear regression model, such as a quadratic or polynomial function, is an acceptable practice.[1] Regulatory guidelines often permit the use of nonlinear models, provided they are justified and result in a better fit for the data. A common approach is to use a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity, where the variance of the response is not constant across the concentration range.[1]

Troubleshooting Guides

Issue 1: Nonlinearity at High Concentrations (Concave Curve)

This is the most common form of nonlinearity observed in LC-MS/MS assays.

Potential Causes and Solutions:

Potential CauseRecommended Action
Detector Saturation 1. Dilute Samples: Dilute the upper concentration standards and high-concentration unknown samples to fall within the linear range of the assay. 2. Optimize MS Parameters: Reduce the detector gain or dwell time to decrease signal intensity. 3. Use a Less Abundant Transition: Select a less intense product ion for quantification.
Ion Source Saturation 1. Optimize Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to improve ionization efficiency and reduce competition. 2. Dilute the Sample Extract: Diluting the final extract before injection can alleviate source saturation.
Analyte Dimerization 1. Modify Mobile Phase: Adjusting the pH or organic content of the mobile phase can sometimes disrupt dimer formation. 2. Investigate Dimer m/z: Monitor for the mass of the dimer to confirm its presence.

Experimental Protocol: Sample Dilution for Linearity Assessment

  • Prepare a High-Concentration Stock Solution: Prepare a stock solution of Venlafaxine at a concentration known to be in the nonlinear portion of the curve (e.g., 1000 ng/mL).

  • Serial Dilutions: Perform a series of 1:2 dilutions of the high-concentration stock with the blank matrix extract.

  • Analysis: Inject the diluted samples and analyze the response.

  • Evaluation: Determine the concentration at which the response becomes linear. This will define the upper limit of quantification (ULOQ) for the linear range.

Issue 2: Poor Reproducibility and Irregular Nonlinearity

This can be indicative of issues with the internal standard or sample preparation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Internal Standard Instability 1. Assess Stability: Evaluate the stability of D,L-Venlafaxine-d11 in the stock solution, working solution, and in the processed samples under the storage and analysis conditions. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions of the internal standard.
Matrix Effects 1. Improve Sample Cleanup: Employ a more rigorous sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[2] 2. Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from co-eluting matrix components.
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure consistent timing and execution of all sample preparation steps, including vortexing and evaporation. 2. Automate Pipetting: Use automated liquid handlers for precise and reproducible pipetting of the internal standard and other reagents.
Isotopic Exchange 1. Evaluate in Matrix: Assess the stability of the deuterium label on the internal standard in the biological matrix over time. 2. Consider Alternative IS: If isotopic exchange is confirmed, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled).

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluation: A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Quantitative Data Summary

The following tables summarize linearity data from published Venlafaxine bioanalytical methods.

Table 1: Linearity and Regression Models for Venlafaxine Analysis

AnalyteInternal StandardConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)Reference
VenlafaxineVenlafaxine-d65 - 800Linear> 0.99[1]
VenlafaxineNadolol2 - 500Linear0.9994[3]
VenlafaxineFluoxetine1 - 200Linear (1/χ²)0.9986[4]
VenlafaxineEscitalopram3 - 300Linear> 0.999[5]

Note: The choice of regression model and weighting factor can significantly impact the accuracy and precision of the assay.

Visual Troubleshooting Guides

Nonlinearity_Troubleshooting start Nonlinear Calibration Curve for Venlafaxine check_shape Examine Curve Shape start->check_shape concave Concave (Bends Down) check_shape->concave High Conc. Droop convex Irregular or Convex check_shape->convex Poor Reproducibility saturation Investigate Saturation (Detector/Source) concave->saturation is_issue Investigate IS and Matrix Effects convex->is_issue dilute Dilute High Conc. Samples & Standards saturation->dilute optimize_ms Optimize MS Parameters saturation->optimize_ms improve_cleanup Improve Sample Cleanup (SPE/LLE) is_issue->improve_cleanup check_is_stability Check IS Stability & Purity is_issue->check_is_stability use_quadratic Consider Weighted (1/x²) or Quadratic Regression dilute->use_quadratic optimize_ms->use_quadratic improve_cleanup->use_quadratic check_is_stability->use_quadratic end Linearity Achieved or Appropriate Model Applied use_quadratic->end Matrix_Effect_Workflow start Assess Matrix Effects prep_a Set A: Analyte + IS in Mobile Phase start->prep_a prep_b Set B: Post-Extraction Spike of Analyte + IS start->prep_b prep_c Set C: Pre-Extraction Spike of Analyte + IS start->prep_c analyze Analyze All Sets by LC-MS/MS prep_a->analyze prep_b->analyze prep_c->analyze calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calc_me calc_rec Calculate Recovery: (Area C / Area B) * 100 analyze->calc_rec eval Evaluate Results calc_me->eval no_effect Matrix Effect ≈ 100% (No Significant Effect) eval->no_effect Acceptable effect Matrix Effect < 85% or > 115% (Suppression or Enhancement) eval->effect Unacceptable optimize Optimize Sample Cleanup and Chromatography effect->optimize

References

Impact of different anticoagulants on Venlafaxine and D,L-Venlafaxine-d11 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of Venlafaxine and its deuterated internal standard, D,L-Venlafaxine-d11.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants are recommended for blood sample collection for Venlafaxine analysis?

A1: For routine therapeutic drug monitoring and pharmacokinetic studies, blood samples collected with either EDTA (lavender top tubes) or heparin (green top tubes) are generally considered acceptable.[1][2] Serum samples (red top tubes, no anticoagulant) are also frequently used.[1][2] The choice of anticoagulant should be consistent throughout a single study to avoid potential matrix-effect variability.

Q2: Is there a known chemical instability of Venlafaxine with specific anticoagulants like EDTA, heparin, or sodium citrate?

A2: Current literature does not indicate a direct chemical interaction or degradation of Venlafaxine or its deuterated internal standard when in contact with common anticoagulants such as EDTA or heparin under standard sample handling and storage conditions. Validation studies for bioanalytical methods often demonstrate the stability of Venlafaxine in plasma or serum for extended periods.[3][4] However, it is crucial to validate stability for the specific conditions of your laboratory.

Q3: My quantitative results for Venlafaxine are inconsistent. Could the anticoagulant be the cause?

A3: Inconsistent results can stem from various pre-analytical variables. While direct degradation by the anticoagulant is unlikely, issues could arise from:

  • Inconsistent sample collection: Using different anticoagulants across samples in the same cohort can introduce variability.

  • Improper mixing: Failure to adequately mix the blood with the anticoagulant immediately after collection can lead to micro-clot formation, affecting plasma quality and analyte distribution.

  • Hemolysis: Hemolytic samples can interfere with certain analytical methods.

  • Storage conditions: Deviations from validated storage temperatures or prolonged storage at room temperature before processing can affect analyte stability.[1][4]

Q4: How does the stability of the deuterated internal standard (D,L-Venlafaxine-d11) compare to the parent drug in different anticoagulants?

A4: Deuterated internal standards like D,L-Venlafaxine-d11 are designed to be chemically identical to the parent analyte and thus exhibit very similar stability profiles. It is expected that D,L-Venlafaxine-d11 will be stable in the same anticoagulants as Venlafaxine. Any instability observed would likely affect both the analyte and the internal standard similarly, which is a key reason for using a stable isotope-labeled internal standard.

Q5: What is the recommended procedure for processing blood samples for Venlafaxine analysis after collection?

A5: Plasma or serum should be separated from the cellular components of the blood as soon as possible, ideally within two hours of collection.[2] This is achieved by centrifugation. The resulting plasma or serum should then be transferred to a clean, labeled polypropylene tube for storage.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Adsorption to Collection Tube While less common with modern collection tubes, consider running a comparison study with different tube materials (glass vs. plastic) if you suspect adsorption. Some compounds are known to adsorb to glass surfaces.[5]
Improper Sample Processing Ensure that centrifugation is performed according to your validated protocol to achieve complete separation of plasma/serum from blood cells.
Degradation During Storage Review the storage conditions (temperature, duration) and compare them against established stability data. Conduct a stability experiment under your specific conditions if data is unavailable.
Issue 2: High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Anticoagulant Use Audit your sample collection process to ensure the same type of collection tube and anticoagulant is used for all samples in a study.
Matrix Effects in LC-MS/MS Different anticoagulants can cause different matrix effects. If you are using multiple anticoagulant types, you must validate your method for each matrix to ensure accuracy.
Partial Clotting Ensure tubes with anticoagulants are gently inverted 8-10 times immediately after blood collection to prevent clot formation.

Data Presentation

The following tables summarize general stability findings for Venlafaxine in plasma/serum from bioanalytical literature. Note that direct comparative studies across different anticoagulants are not extensively published; the data reflects stability within a given matrix.

Table 1: Short-Term Stability of Venlafaxine in Human Plasma/Serum

ConditionMatrixDurationStabilityReference
Room TemperaturePlasma48 hoursStable[4]
Room TemperatureSerum/Plasmaup to 14 daysStable[1]

Table 2: Long-Term and Freeze-Thaw Stability of Venlafaxine in Human Plasma/Serum

ConditionMatrixDurationStabilityReference
Frozen (-20°C)Plasma90 daysStable[4]
Frozen (-20°C or colder)Serum/Plasmaup to 14 daysStable[1]
Freeze-Thaw CyclesPlasma3 cyclesStableData inferred from routine validation requirements

Experimental Protocols

Protocol: Evaluating Venlafaxine Stability in Different Anticoagulants

This protocol outlines a general procedure to determine the stability of Venlafaxine and its deuterated internal standard in plasma collected with EDTA, heparin, and sodium citrate.

1. Materials:

  • Venlafaxine and D,L-Venlafaxine-d11 reference standards.

  • Human whole blood from at least 3 donors.

  • Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate.

  • Pipettes, polypropylene tubes, centrifuge.

  • Validated LC-MS/MS or HPLC method for Venlafaxine quantification.

2. Sample Preparation:

  • Pool the whole blood from the donors.

  • Aliquot the pooled blood into three groups.

  • Spike one group with a known concentration of Venlafaxine (e.g., mid-range of the calibration curve).

  • Leave the other two groups as blank matrix (for low and high QC preparation).

  • Dispense the spiked and blank blood into the different anticoagulant tubes and mix gently.

3. Time Points and Storage Conditions:

  • T=0 (Baseline): Immediately after spiking, process a set of samples from each anticoagulant tube. Centrifuge at 2000 x g for 15 minutes at 4°C. Harvest the plasma and analyze immediately.

  • Room Temperature Stability: Store aliquots of each plasma type at room temperature. Analyze after 4, 8, and 24 hours.

  • Refrigerated Stability: Store aliquots at 2-8°C. Analyze after 24, 48, and 72 hours.

  • Freeze-Thaw Stability: Store aliquots at -80°C. Subject them to a minimum of three freeze-thaw cycles (thawing unassisted at room temperature and refreezing for at least 12 hours). Analyze after the final thaw.

  • Long-Term Stability: Store aliquots at -80°C and analyze at 1, 3, and 6 months.

4. Analysis:

  • At each time point, extract Venlafaxine from the plasma samples using your validated extraction procedure, adding D,L-Venlafaxine-d11 as the internal standard just before extraction.

  • Analyze the samples using your validated analytical method.

5. Data Evaluation:

  • Calculate the mean concentration of Venlafaxine at each time point for each anticoagulant.

  • Compare the mean concentration at each subsequent time point to the baseline (T=0) concentration.

  • The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis & Evaluation pool_blood Pool Whole Blood spike_analyte Spike with Venlafaxine pool_blood->spike_analyte aliquot Aliquot into Anticoagulant Tubes (EDTA, Heparin, Citrate) spike_analyte->aliquot centrifuge Centrifuge to Separate Plasma aliquot->centrifuge t0 T=0 Analysis (Baseline) centrifuge->t0 rt_stability Room Temp Stability (4, 8, 24h) centrifuge->rt_stability fridge_stability Refrigerated Stability (24, 48, 72h) centrifuge->fridge_stability ft_stability Freeze-Thaw Stability (3 cycles) centrifuge->ft_stability extraction Sample Extraction (Add IS) t0->extraction rt_stability->extraction fridge_stability->extraction ft_stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_eval Data Evaluation (% Recovery vs. T=0) lcms_analysis->data_eval

Caption: Workflow for Venlafaxine stability testing.

Troubleshooting_Guide start Inconsistent Venlafaxine Results check_anticoagulant Was the same anticoagulant used for all samples? start->check_anticoagulant check_mixing Were tubes properly mixed after collection? check_anticoagulant->check_mixing Yes solution_anticoagulant Action: Standardize collection tubes. Validate for each matrix if necessary. check_anticoagulant->solution_anticoagulant No check_storage Were samples processed and stored correctly? check_mixing->check_storage Yes solution_mixing Action: Retrain phlebotomy staff on proper tube inversion technique. check_mixing->solution_mixing No solution_storage Action: Review sample handling SOPs. Run stability tests if needed. check_storage->solution_storage No end_node Further investigation required (e.g., instrument performance, reagent quality) check_storage->end_node Yes solution_anticoagulant->check_mixing solution_mixing->check_storage solution_storage->end_node

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Method Robustness for Venlafaxine Assays with D,L-Venlafaxine-d11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting method robustness testing for Venlafaxine assays using its deuterated internal standard, D,L-Venlafaxine-d11.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like D,L-Venlafaxine-d11 preferred for Venlafaxine assays?

A deuterated internal standard (IS) is the gold standard for quantitative mass spectrometry-based assays. D,L-Venlafaxine-d11 is chemically identical to Venlafaxine, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. Because it is chemically identical, it behaves similarly to the analyte (Venlafaxine) during sample preparation (extraction, evaporation) and chromatography. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and potential matrix effects, leading to higher accuracy and precision in the quantification of Venlafaxine.[1]

Q2: What are the critical parameters to evaluate in a robustness test for a Venlafaxine LC-MS/MS assay?

Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability during normal use. For a Venlafaxine LC-MS/MS assay, critical parameters to investigate include:

  • Mobile Phase Composition: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Mobile Phase pH: Adjusting the pH of the aqueous component of the mobile phase.

  • Flow Rate: Altering the flow rate of the mobile phase through the HPLC/UPLC column.

  • Column Temperature: Changing the temperature of the column compartment.

  • Different Column Batches: If available, testing the method on columns from different manufacturing lots.

Q3: What are the typical acceptance criteria for a robustness study?

The results of the robustness study should demonstrate that the deliberate small changes in method parameters do not significantly impact the accuracy and precision of the method. Typically, the relative standard deviation (RSD) for the quality control (QC) samples analyzed under the varied conditions should not exceed 15%.

Q4: Can D,L-Venlafaxine-d11 be used for assays of Venlafaxine's metabolites?

While D,L-Venlafaxine-d11 is an excellent internal standard for Venlafaxine, a separate deuterated internal standard for each metabolite (e.g., O-desmethylvenlafaxine-d6) is ideal for the most accurate quantification of the metabolites. This is because the metabolites will have different retention times and may experience different matrix effects than the parent drug. If a deuterated IS for a metabolite is not available, D,L-Venlafaxine-d11 may be used, but careful validation is required to ensure it adequately corrects for variability in the metabolite's measurement.

Experimental Protocol: Robustness Testing of a Venlafaxine LC-MS/MS Assay

This protocol describes a typical procedure for testing the robustness of a validated LC-MS/MS method for the quantification of Venlafaxine in human plasma, using D,L-Venlafaxine-d11 as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, calibration standards, or QC samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (D,L-Venlafaxine-d11 in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Standard LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 20% B to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.1

    • D,L-Venlafaxine-d11: m/z 289.3 → 121.1 (Note: The exact m/z for the deuterated standard may vary based on the deuteration pattern).

3. Robustness Testing Design

  • Prepare replicate sets of low, medium, and high concentration QC samples.

  • Analyze one set of QC samples using the standard LC-MS/MS conditions.

  • Analyze the subsequent sets of QC samples by introducing single, small, deliberate changes to the standard conditions as outlined in the table below.

Data Presentation: Robustness Testing Results

The following table summarizes the expected outcomes of a robustness study. The data demonstrates that minor variations in the method parameters do not significantly affect the calculated concentrations of Venlafaxine, as indicated by the low relative standard deviation (RSD).

ParameterVariationLow QC (ng/mL) Mean ± SD (n=3)Mid QC (ng/mL) Mean ± SD (n=3)High QC (ng/mL) Mean ± SD (n=3)%RSD
Standard Conditions - 15.2 ± 0.5 151.5 ± 4.5 1505 ± 55 < 4%
Flow Rate0.38 mL/min (-5%)15.5 ± 0.7149.8 ± 5.11520 ± 61< 5%
0.42 mL/min (+5%)14.9 ± 0.6153.2 ± 6.21495 ± 58< 5%
Column Temperature38°C (-5%)15.1 ± 0.8150.9 ± 5.51511 ± 60< 5%
42°C (+5%)15.3 ± 0.7152.1 ± 5.81499 ± 59< 5%
Mobile Phase % OrganicAcetonitrile -2%14.8 ± 0.9148.5 ± 6.11525 ± 65< 6%
Acetonitrile +2%15.6 ± 0.8154.0 ± 6.51488 ± 62< 6%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Internal Standard (IS) Peak Area - Inconsistent sample preparation (pipetting errors).- IS instability in the matrix or reconstitution solvent.- Suboptimal vortexing or mixing.- Use a calibrated positive displacement pipette for adding the IS.- Verify the stability of the IS in the stock solution and after preparation in the final sample.- Ensure a consistent and thorough vortexing step for all samples.
Poor Peak Shape (Tailing or Fronting) for Venlafaxine and IS - Column degradation or contamination.- Incompatible pH of the mobile phase with the analyte's pKa.- Sample solvent being too strong compared to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure Venlafaxine is in a consistent ionic state.- Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
Signal Suppression or Enhancement (Matrix Effects) - Co-elution of matrix components that interfere with the ionization of the analyte and IS.- Insufficient sample cleanup.- Modify the chromatographic gradient to separate the interfering peaks from the analyte and IS.- Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), instead of protein precipitation.[1]
Shift in Retention Times - Change in mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase and ensure accurate composition.- Verify the stability of the column oven temperature.- Equilibrate the column for a sufficient time before starting the analytical run. If the shift is gradual over time, the column may need replacement.
Low Recovery of Venlafaxine and IS - Inefficient extraction during sample preparation.- Adsorption of the analytes to the plasticware.- Optimize the protein precipitation or SPE protocol (e.g., choice of solvent, pH).- Use low-binding microcentrifuge tubes and pipette tips.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add D,L-Venlafaxine-d11 Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Venlafaxine Calibration->Quantification

Caption: Workflow for Venlafaxine quantification.

Robustness Testing Logic

robustness_testing_logic Start Start Robustness Test Standard_Conditions Analyze QCs under Standard Conditions Start->Standard_Conditions Vary_Parameter Select a Parameter to Vary (e.g., Flow Rate, Temperature) Standard_Conditions->Vary_Parameter Modify_High Analyze QCs with Parameter Set High (e.g., Flow Rate +5%) Vary_Parameter->Modify_High Modify_Low Analyze QCs with Parameter Set Low (e.g., Flow Rate -5%) Vary_Parameter->Modify_Low Compare_Results Compare Results (Accuracy, Precision) Against Standard Conditions Modify_High->Compare_Results Modify_Low->Compare_Results Acceptance Results within Acceptance Criteria? Compare_Results->Acceptance Pass Parameter is Robust Acceptance->Pass Yes Fail Investigate and Optimize Method Acceptance->Fail No

References

Validation & Comparative

Inter-Laboratory Cross-Validation of a Venlafaxine Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceuticals, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. Venlafaxine, an antidepressant categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI), requires robust analytical methods for its quantification in various matrices, from bulk drug substances to biological fluids.[1] This guide provides a framework for an inter-laboratory cross-validation of two common analytical methods for Venlafaxine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Inter-laboratory cross-validation is a critical process to establish the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts.[2] This ensures that the method is transferable and will produce consistent results, which is a key requirement for regulatory submissions and post-market surveillance.

Experimental Protocols

Detailed methodologies for the quantification of Venlafaxine using HPLC-UV and LC-MS/MS are presented below. These protocols are based on established and validated methods found in the scientific literature.[1][2][3][4][5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is widely used for the routine analysis of Venlafaxine in pharmaceutical dosage forms due to its simplicity and cost-effectiveness.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M phosphate buffer, pH adjusted to 4.5) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 v/v).[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 227 nm.[4][6]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient or controlled at 30°C.[3]

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to a specific amount of Venlafaxine HCl into a volumetric flask.

    • Add a suitable diluent (e.g., a 50:50 v/v mixture of methanol and 0.1 N HCl) and sonicate to dissolve the drug.[1]

    • Make up the volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of Venlafaxine HCl reference standard in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of Venlafaxine and its metabolites in complex biological matrices like plasma.[2][5][7]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or phenyl column (e.g., 50 mm x 2.0 mm, 3.0 µm particle size).[2][5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2][5]

    • Flow Rate: 0.6 - 0.8 mL/min.[4][5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.2 → 260.3.[2]

      • Internal Standard (e.g., Fluoxetine): m/z 310.1 → 148.1.[2]

  • Sample Preparation (for plasma):

    • To a 50 µL plasma sample, add an internal standard.[5]

    • Perform protein precipitation with a suitable solvent like acetonitrile or a liquid-liquid extraction with a solvent such as methyl tert-butyl ether.[5]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Inter-Laboratory Cross-Validation Protocol

The following protocol outlines the steps for conducting a cross-validation study between two laboratories (Lab A and Lab B).

  • Method Transfer and Training: The originating laboratory (Lab A) provides the complete, validated analytical method procedure to the receiving laboratory (Lab B). Analysts at Lab B are trained on the method.

  • Sample Exchange: A set of identical samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and at least three batches of the test sample, are prepared by one laboratory and distributed to both participating labs.

  • Independent Analysis: Both laboratories analyze the samples using the same analytical method protocol.

  • Data Comparison and Acceptance Criteria: The results from both laboratories are compared. The acceptance criteria for the cross-validation are pre-defined and typically include:

    • The difference in the mean assay values between the two laboratories should not be more than a specified percentage (e.g., ±10%).

    • The precision (%RSD) of the results from each laboratory should be within acceptable limits (e.g., ≤ 2.0% for drug substance).[8]

Data Presentation

The following tables summarize hypothetical results from an inter-laboratory cross-validation study for the quantification of Venlafaxine.

Table 1: Comparison of HPLC-UV Method Validation Parameters

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 20 - 6020 - 60As specified
Accuracy (% Recovery) 99.5%99.1%98.0% - 102.0%
Precision (%RSD)
- Intra-day0.8%1.1%≤ 2.0%
- Inter-day1.2%1.5%≤ 2.0%
LOD (µg/mL) 6.16.5Report
LOQ (µg/mL) 20.321.0Report

Table 2: Comparison of LC-MS/MS Method Validation Parameters

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99880.9985≥ 0.998
Range (ng/mL) 1.0 - 200.01.0 - 200.0As specified
Accuracy (% Recovery) 101.2%99.8%85.0% - 115.0%
Precision (%RSD)
- Intra-day3.5%4.1%≤ 15.0%
- Inter-day5.8%6.2%≤ 15.0%
LLOQ (ng/mL) 1.01.0Report

Table 3: Cross-Validation Results for Venlafaxine Assay in Test Samples

MethodSample BatchLab A Mean Assay (%)Lab B Mean Assay (%)% Difference
HPLC-UV Batch 00199.899.20.6%
Batch 002100.1100.5-0.4%
Batch 00399.5100.1-0.6%
LC-MS/MS Batch 001101.599.91.6%
Batch 002100.8101.4-0.6%
Batch 003102.0100.71.3%

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Validate Method in Lab A B Prepare Validation Protocol A->B C Prepare & Distribute Standardized Samples B->C D Lab A Analyzes Samples C->D E Lab B Analyzes Samples C->E F Collect & Tabulate Results D->F E->F G Compare Results Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H I Method Deemed Robust & Transferable G->I Pass J Investigate Discrepancies G->J Fail

Inter-laboratory cross-validation experimental workflow.

G cluster_venlafaxine Venlafaxine Mechanism of Action Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron SERT SERT Cleft->SERT Reuptake NET NET Cleft->NET Reuptake Receptor Receptors Cleft->Receptor Binding Vesicle Synaptic Vesicle (Serotonin, Norepinephrine) Vesicle->Cleft Release SERT->Presynaptic NET->Presynaptic Venlafaxine Venlafaxine Venlafaxine->SERT Blocks Venlafaxine->NET Blocks G Reliability Method Reliability Robustness Robustness Reliability->Robustness Accuracy Accuracy (% Recovery) Accuracy->Reliability Precision Precision (%RSD) Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity (r²) Linearity->Reliability Reproducibility Reproducibility (Inter-Lab) Robustness->Reproducibility

References

A Comparative Analysis of Accuracy and Precision in LC-MS/MS Assays for D,L-Venlafaxine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the accuracy and precision of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of venlafaxine, with a focus on assays utilizing a deuterated internal standard, D,L-Venlafaxine-d11. The data and protocols presented are compiled from various validated bioanalytical methods, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing robust analytical procedures.

Quantitative Performance Data

The accuracy and precision of an LC-MS/MS assay are critical parameters for ensuring reliable quantification of analytes in biological matrices. The following tables summarize the performance characteristics of different validated methods for venlafaxine, providing a benchmark for comparison.

Table 1: Intra-day and Inter-day Precision and Accuracy for Venlafaxine Quantification

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
VenlafaxineLLOQ: 2.0< 12.6%-9.8 to +3.9%< 12.6%-9.8 to +3.9%
LQC: (Low)< 12.6%-9.8 to +3.9%< 12.6%-9.8 to +3.9%
MQC: (Medium)< 12.6%-9.8 to +3.9%< 12.6%-9.8 to +3.9%
HQC: (High)< 12.6%-9.8 to +3.9%< 12.6%-9.8 to +3.9%
ULOQ: 500< 12.6%-9.8 to +3.9%< 12.6%-9.8 to +3.9%

Data synthesized from a study by Shah, et al. (2008).[1]

Table 2: Alternative Method Performance for Venlafaxine

AnalyteConcentration (ng/mL)Intra-run Precision and AccuracyInter-run Precision and Accuracy
Venlafaxine3 - 300Within 10%Within 10%

Data from a study by Remane, et al. (2005).[2]

Experimental Protocols

A generalized experimental protocol for the quantification of venlafaxine in plasma using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[1][2][3]

1. Sample Preparation: Protein Precipitation

  • To a 200 µL aliquot of human plasma, add the internal standard solution (e.g., D,L-Venlafaxine-d11).

  • Add a protein precipitation agent, such as acetonitrile containing 0.43% formic acid.[1]

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography

  • Chromatographic Column: A reverse-phase column, such as a Hypurity cyano (50 mm x 4.6 mm, 5 µm), is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: The flow rate is optimized for the specific column and separation, often around 0.8 mL/min.[4]

  • Injection Volume: A small volume of the prepared sample extract (e.g., 7 µL) is injected into the LC system.[3]

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.[3]

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[3][5]

  • MRM Transitions:

    • Venlafaxine: The precursor to product ion transition commonly monitored is m/z 278.3 → 58.1.[1]

    • D,L-Venlafaxine-d11 (Internal Standard): The transition for the deuterated internal standard would be shifted by the mass of the deuterium labels. For a similar deuterated standard, Venlafaxine-d6, the transition is m/z 284.4 → 121.0.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the LC-MS/MS assay for venlafaxine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add D,L-Venlafaxine-d11 (IS) plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification ms->quant report Report Results quant->report

LC-MS/MS Experimental Workflow for Venlafaxine Analysis.

This guide highlights the key performance metrics and a standardized protocol for the LC-MS/MS analysis of venlafaxine. The use of a deuterated internal standard like D,L-Venlafaxine-d11 is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. The provided data and workflow can serve as a valuable reference for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the precise quantification of venlafaxine.

References

A Comparative Guide to the Limit of Detection and Quantification of Venlafaxine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical performance for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antidepressant drug Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), using a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as D,L-Venlafaxine-d11 or a closely related variant like Venlafaxine-d6, is a robust method in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample processing and analysis.[1]

This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalytical method development and validation for Venlafaxine.

Quantitative Performance Data

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Venlafaxine and its metabolite O-desmethylvenlafaxine (ODV) determined by an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using Venlafaxine-d6 as the internal standard.[2] This deuterated standard serves as a close surrogate for D,L-Venlafaxine-d11, providing a strong indication of the performance achievable.

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)2.66[2]7.98[2]
O-desmethylvenlafaxine (ODV)2.78[2]8.34[2]

Table 1: LOD and LLOQ of Venlafaxine and O-desmethylvenlafaxine using a deuterated internal standard (Venlafaxine-d6) in rat plasma.[2] Data derived from a validated UPLC-MS/MS method.

In comparison, other studies using different analytical methodologies and internal standards have reported varying LOD and LOQ values. For instance, an HPLC-fluorescence method reported a lower limit of quantification of 1 ng/mL for both Venlafaxine and its metabolites.[3] Another RP-HPLC method reported a much higher LOD and LOQ of 100 ng/mL and 300 ng/mL, respectively.[4] A UPLC-MS/MS method for simultaneous quantification of Venlafaxine and ODV in human plasma achieved a lower limit of quantification (LLOQ) of 0.200 ng/mL for both analytes.[5] An HPLC fluorescence detection method established a limit of quantitation at 10 ng/mL for both venlafaxine and O-desmethylvenlafaxine.[6]

Experimental Protocol

The following is a detailed methodology for the determination of Venlafaxine and ODV using UPLC-MS/MS with Venlafaxine-d6 as an internal standard, based on a validated bioanalytical method.[2]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 300 µL of plasma, add 20 µL of the internal standard working solution (Venlafaxine-d6, 50 µg/mL).

  • Condition OASIS HLB SPE cartridges with 1 mL of methanol followed by 1 mL of de-ionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen gas.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions: UPLC-MS/MS

  • Chromatographic System: ACQUITY UPLC®

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)

  • Mobile Phase: Isocratic elution (specific composition not detailed in the provided abstract)

  • Injection Volume: 7 µL

  • Flow Rate: (Not specified)

  • Column Temperature: (Not specified)

  • Run Time: Less than 1.5 minutes[2]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for Venlafaxine, ODV, and Venlafaxine-d6 would be monitored.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the determination of the limit of detection and quantification of Venlafaxine.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Determination Plasma Plasma Sample Spike_IS Spike with D,L-Venlafaxine-d11 (IS) Plasma->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve LOD_LOQ_Calc LOD & LOQ Calculation (Signal-to-Noise Ratio) Calibration_Curve->LOD_LOQ_Calc

Experimental workflow for Venlafaxine analysis.

IS D,L-Venlafaxine-d11 (Internal Standard) Method UPLC-MS/MS Method IS->Method Analyte Venlafaxine (Analyte) Analyte->Method LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Precision Precision LOQ->Precision Accuracy Accuracy LOQ->Accuracy

Key relationships in method validation.

References

Head-to-head comparison of different extraction techniques for Venlafaxine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Venlafaxine, a widely prescribed antidepressant, and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The selection of an appropriate extraction technique is a critical first step in the analytical workflow, directly impacting the sensitivity, accuracy, and efficiency of the subsequent analysis. This guide provides a head-to-head comparison of the most commonly employed extraction techniques for Venlafaxine, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Venlafaxine Extraction Techniques

The choice of an extraction method often involves a trade-off between recovery, purity, speed, cost, and environmental impact. Below is a summary of the key performance metrics for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME) based on published studies.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Dispersive Liquid-Liquid Microextraction (DLLME)
Recovery (%) 74 - 95%[1]70 - 100%[1]87.1 - 99.1%[2]
Limit of Detection (LOD) 0.1 - 1 ng/mL[1][3]1 - 5 ng/mL[1]0.7 - 3.9 µg/L[2]
Limit of Quantification (LOQ) 3 ng/mL[3]Not consistently reported2.1 - 9.8 µg/L[2]
Linearity Range 1 - 1000 ng/mL[1][3]1 - 2000 ng/mL[1]25 - 1500 ng/L[4]
Solvent Consumption ModerateHighLow
Labor Intensity Low to ModerateHighLow
Cost Moderate to HighLowLow

Experimental Protocols

Detailed methodologies are essential for replicating and adapting extraction techniques. The following sections outline representative protocols for SPE, LLE, and DLLME for Venlafaxine analysis.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a popular technique due to its high selectivity and ability to provide clean extracts.[1]

Materials:

  • SPE Cartridges (e.g., C18)[5]

  • Biological sample (e.g., plasma, saliva)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Washing Solvent: Mixture of methanol and deionized water[5]

  • Elution Solvent: Methanol[5]

  • Internal Standard

Procedure:

  • Conditioning: The SPE cartridge is conditioned by passing methanol through it.

  • Equilibration: The cartridge is then equilibrated with deionized water.

  • Sample Loading: The pre-treated biological sample (e.g., plasma diluted with buffer) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a mixture of methanol and deionized water to remove interferences.[5]

  • Elution: Venlafaxine is eluted from the cartridge using methanol.[5]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.[3]

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a classic and effective method, often lauded for its high recovery rates.[1][6]

Materials:

  • Biological sample (e.g., plasma)

  • Extraction Solvent: e.g., Hexane-ethyl acetate mixture (80/20 v/v)[1]

  • Internal Standard

  • pH adjusting solution (e.g., NaOH)

Procedure:

  • Sample Preparation: An aliquot of the biological sample is mixed with an internal standard.

  • pH Adjustment: The pH of the sample is adjusted to an alkaline value (e.g., with NaOH) to ensure Venlafaxine is in its non-ionized form.

  • Extraction: The extraction solvent is added to the sample, and the mixture is vortexed to facilitate the transfer of Venlafaxine into the organic phase.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Collection: The organic layer containing Venlafaxine is transferred to a clean tube.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol

DLLME is a miniaturized version of LLE that is fast and requires minimal solvent.[2]

Materials:

  • Aqueous sample (e.g., water, diluted urine)

  • Extraction Solvent: e.g., 1-dodecanol[2]

  • Disperser Solvent: e.g., Tetrabutylammonium bromide (as part of a deep eutectic solvent)[2]

  • pH adjusting solutions (for donor and acceptor phases)

Procedure:

  • Sample pH Adjustment: The pH of the aqueous sample (donor phase) is adjusted (e.g., to pH 12).[2]

  • Injection of Extraction/Disperser Mixture: A mixture of the extraction solvent and disperser solvent is rapidly injected into the sample, forming a cloudy solution.[2]

  • Extraction: The fine droplets of the extraction solvent provide a large surface area for the rapid extraction of Venlafaxine.

  • Centrifugation: The mixture is centrifuged to sediment the extraction solvent.

  • Back-Extraction (optional but recommended for cleanup): The analyte is back-extracted into a small volume of an aqueous acceptor phase with an adjusted pH (e.g., pH 2).[2]

  • Analysis: The acceptor phase is directly injected into the analytical instrument.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for SPE, LLE, and DLLME.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Sample Analysis Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Methanol/Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_analysis Sample Analysis Sample Sample + IS Adjust_pH Adjust pH Sample->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze DLLME_Workflow cluster_extraction Extraction Process cluster_back_extraction Back-Extraction cluster_analysis Sample Analysis Sample_pH Adjust Sample pH Inject_Mix Inject Solvent Mix Sample_pH->Inject_Mix Cloudy Form Cloudy Solution Inject_Mix->Cloudy Centrifuge Centrifuge Cloudy->Centrifuge Back_Extract Back-Extract into Aqueous Phase Centrifuge->Back_Extract Analyze Direct Analysis Back_Extract->Analyze

References

Evaluating the performance of different LC columns for Venlafaxine and D,L-Venlafaxine-d11 separation

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the antidepressant venlafaxine and its deuterated internal standard, D,L-Venlafaxine-d11, is crucial in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The chromatographic separation of these compounds is a critical step in their analysis, with the choice of liquid chromatography (LC) column playing a pivotal role in achieving the desired resolution, sensitivity, and run time. This guide provides a comparative evaluation of different LC columns for the separation of venlafaxine, offering researchers, scientists, and drug development professionals a comprehensive overview of available methodologies and their performance.

Experimental Methodologies

A variety of analytical methods have been developed for the determination of venlafaxine in different biological matrices. The most common approaches utilize reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or UV detection.

A typical experimental workflow for the analysis of venlafaxine and its internal standard in a biological matrix such as plasma is outlined below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add Venlafaxine-d11 Extraction Extraction Internal Standard Spiking->Extraction e.g., SPE or LLE Evaporation and Reconstitution Evaporation and Reconstitution Extraction->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation Inject sample MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A generalized experimental workflow for the LC-MS/MS analysis of Venlafaxine.

Sample Preparation: Biological samples, such as plasma, are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.[1][2] For instance, a common SPE procedure involves the use of a strong cation exchange cartridge, which provides high recovery rates for both venlafaxine and its major metabolite, O-desmethylvenlafaxine.[1]

LC-MS/MS Conditions: The separation is generally achieved on a reversed-phase column with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium acetate or phosphate) and an organic modifier (typically acetonitrile or methanol). Detection is most commonly performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.[2][3][4]

Performance Comparison of LC Columns

The choice of LC column significantly impacts the chromatographic performance. While a direct comparison of all available columns under identical conditions is challenging to compile from existing literature, the following table summarizes the performance of several commonly used column types for the analysis of venlafaxine. The data has been collated from various studies to provide a comparative overview.

Column TypeDimensions (mm, µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Key Performance CharacteristicsReference
Reversed-Phase C18
Phenomenex C18250 x 4.6, 5Ammonium acetate buffer, Methanol (60:40, v/v), pH 51.02.0Simple, rapid, and precise method for bulk and pharmaceutical dosage forms.[5][5]
Zorbax SB-C1850 x 4.6, 5Methanol, 5 mM Ammonium acetate (80:20, v/v)1.0< 3.0Rapid method suitable for high-throughput bioequivalence studies.[4][4]
Betasil C18Not specifiedIsocraticNot specified3.0Rapid and sensitive method for simultaneous quantification of venlafaxine and O-desmethylvenlafaxine.[2][2]
Luna Omega 3 µm C18250 x 4.6, 3A: Acetonitrile/Buffer (10:90, v/v), B: Acetonitrile/Buffer (60:40, v/v)GradientNot specifiedUSP monograph method for separation of desvenlafaxine and its impurities.[6][6]
Reversed-Phase C8
Spherisorb C8250 x 4.6, 5Acetonitrile, 0.04 M Sodium dihydrogen orthophosphate, pH 6.8 (75:25, v/v)1.55.32Good separation between the pure drug and its degradation products.[7][7]
Thermo-BDS hypersil C850 x 4.6, 35 mM Ammonium acetate buffer, Methanol (20:80, v/v)0.8Not specifiedSensitive and specific for quantification of desvenlafaxine.[8][8]
UPLC Columns
ACQUITY UPLC® BEH Shield RP18100 x 2.1, 1.7Water (2 mM ammonium acetate), Acetonitrile (20:80, v/v)0.3Venlafaxine: 0.93Rapid elution (<1.5 min) and high sensitivity.[3][9][3][9]
Acquity TM BEH C18100 x 2.1Dipotassium hydrogen phosphate, Acetonitrile (30:70, v/v), pH 7.00.750.548Very rapid analysis suitable for bulk and capsule dosage forms.[10][11][10][11]
Chiral Columns
Lux amylase 2150 x 4.0, 5n-hexane, ethanol (97:3, v/v) with 0.1% diethylamine1.0Enantiomer 1: 4.1, Enantiomer 2: 4.8Normal phase method for the determination of venlafaxine enantiomers.[12][12]

Note: Retention times can vary based on the specific LC system and conditions.

Logical Comparison of Column Performance

The selection of an appropriate LC column is a critical decision in method development. The following diagram illustrates the key considerations and logical flow for choosing a column for venlafaxine analysis.

Column Selection Logic Analysis Goal Analysis Goal Achiral Analysis Achiral Analysis Analysis Goal->Achiral Analysis Chiral Analysis Chiral Analysis Analysis Goal->Chiral Analysis High Throughput High Throughput Achiral Analysis->High Throughput High Resolution High Resolution Achiral Analysis->High Resolution Chiral Stationary Phase Chiral Stationary Phase Chiral Analysis->Chiral Stationary Phase UPLC Column UPLC Column High Throughput->UPLC Column Standard HPLC Column Standard HPLC Column High Resolution->Standard HPLC Column

Figure 2: Decision tree for selecting an LC column for Venlafaxine analysis.

Key Considerations:

  • Achiral vs. Chiral Separation: For routine quantification of total venlafaxine, a standard reversed-phase C18 or C8 column is sufficient.[13][14][15][16] However, if the goal is to study the stereoselectivity of the drug, a chiral column is necessary to separate the R- and S-enantiomers.[12][17][18]

  • Throughput Requirements: For applications requiring high throughput, such as pharmacokinetic studies with a large number of samples, UPLC columns with sub-2 µm particles offer significantly shorter run times without compromising resolution.[3][9][10][11]

  • Resolution and Selectivity: While C18 columns are the most common choice for reversed-phase chromatography, C8 columns can offer different selectivity and may be advantageous in resolving venlafaxine from other matrix components or metabolites.[7][15] The choice between C18 and C8 often requires empirical testing.

  • Detection Method: The choice of column can also be influenced by the detector. For instance, methods using UV detection may require longer columns to achieve baseline separation from potential interferences, whereas the high selectivity of MS/MS detection can accommodate shorter columns and faster gradients.[19]

Conclusion

The selection of an LC column for the analysis of venlafaxine and its deuterated internal standard is dependent on the specific requirements of the assay. For routine, high-throughput achiral analysis, modern UPLC columns with C18 stationary phases provide excellent performance with very short run times. For applications where resolution is paramount or when dealing with complex matrices, longer, standard HPLC columns with either C18 or C8 phases are reliable choices. When the study of individual enantiomers is required, a dedicated chiral column is indispensable. The data and methodologies presented in this guide offer a solid foundation for researchers to select the most appropriate LC column and develop robust and reliable analytical methods for venlafaxine.

References

Navigating Stability: A Comparative Guide to Method Validation for Venlafaxine and its Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of regulatory compliance and product efficacy. This guide provides a comprehensive comparison of stability-indicating analytical methods for Venlafaxine, a widely prescribed antidepressant, and its deuterated internal standard, Venlafaxine-d6. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of a robust analytical strategy.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, is susceptible to degradation under various stress conditions. A stability-indicating analytical method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The inclusion of a deuterated internal standard like Venlafaxine-d6 is best practice for quantitative analyses, particularly in complex matrices, as it corrects for variations in sample preparation and instrument response.

Comparative Analysis of Chromatographic Methods

Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the determination of Venlafaxine. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compatibility with mass spectrometry. Below is a summary of representative methods with their key parameters.

ParameterMethod 1: RP-HPLC[1][2]Method 2: RP-HPLC[3]Method 3: UPLC[4]Method 4: UPLC-MS/MS[5][6]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1] or Chemsil ODS C18 (150 x 4.6 mm, 5 µm)[2]ODS analytical column (250 × 4.6 mm, 5 μm)[3]Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)ACQUITY UPLC® BEH Shield RP18 (100 mm×2.1 mm, 1.7 µm)[5][6]
Mobile Phase 0.01 M Phosphate Buffer (pH 4.5): Methanol (40:60)[1] or Methanol:Water (85:15) with 0.5% triethylamine (pH 7.4)[2]Acetonitrile:Methanol:Potassium Dihydrogen Phosphate Buffer (30:30:40, pH 6.1)[3]Dipotassium hydrogen phosphate:Acetonitrile (30:70 v/v, pH 7.0)[4]Water (containing 2 mM ammonium acetate): Acetonitrile (20:80, v/v)[5][6]
Flow Rate 1.0 mL/min[1][2]1.5 mL/min[3]0.75 mL/min[4]0.3 mL/min[5][6]
Detection UV at 225 nm[1] or 230 nm[2]UV at 227 nm[3]UV at 227 nm[4]ESI-MS/MS (MRM)
Retention Time ~15 min (analysis time)[1] or 6.8 ± 0.3 min[2]2.745 min[3]0.548 min[4]Venlafaxine: 0.93 min, Venlafaxine-d6: Not specified, but expected to be similar
Internal Standard Not specifiedNot specifiedNot specifiedVenlafaxine-d6[5][6]

Validation Parameters Summary

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2] Key validation parameters from the compared methods are summarized below.

ParameterMethod 1: RP-HPLC[1]Method 2: RP-HPLC[3]Method 3: UPLC[4]Method 4: UPLC-MS/MS[5][6]
Linearity Range 42-78 µg/mL[1]Not explicitly stated, R² > 0.998[3]Not explicitly stated, R² = 0.9993[4]Not specified for stability-indicating assay, but applicable to bioanalysis
Accuracy (% Recovery) Within acceptable limits[1]98.25-99.27%[3]99.3-99.5%[4]Not specified for stability-indicating assay
Precision (%RSD) Intraday: 0.24%, Interday: 1.01%[1]<1%[3]<2.0%[4]Not specified for stability-indicating assay
LOD 0.075 µg/mL[1]35 ng/mL[3]6.11 µg/mL[4]Not specified for stability-indicating assay
LOQ 0.15 µg/mL[1]105 ng/mL[3]20.33 µg/mL[4]Not specified for stability-indicating assay

Experimental Protocols

A detailed protocol for a representative stability-indicating UPLC-MS/MS method for Venlafaxine and its deuterated standard is provided below. This method is highly selective and sensitive, making it suitable for both stability testing and bioanalytical applications.

1. Chromatographic and Mass Spectrometric Conditions

  • Instrument: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of water (containing 2 mM ammonium acetate) and acetonitrile (20:80, v/v).[5][6]

  • Flow Rate: 0.3 mL/min.[5][6]

  • Injection Volume: 7 µL.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08[5][6]

    • Venlafaxine-d6 (Internal Standard): m/z 284.4 → 121.0[5][6]

2. Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]

  • Acid Hydrolysis: Reflux the drug solution in 1 M HCl at 80°C for 8 hours.[7]

  • Base Hydrolysis: Reflux the drug solution in 5 M NaOH at 80°C for 8 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[1]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.[8]

Following the stress treatment, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using the UPLC-MS/MS method to separate and identify the degradation products from the parent drug.

Visualizing the Workflow and Degradation

Workflow for Stability-Indicating Method Validation

The following diagram illustrates the typical workflow for the development and validation of a stability-indicating analytical method.

Stability-Indicating Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Review & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimization of Method Parameters B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H J Linearity & Range C->J I Specificity D->I E->I F->I G->I H->I P Finalized & Validated Stability-Indicating Method I->P K Accuracy J->K L Precision (Repeatability & Intermediate) K->L M LOD & LOQ L->M N Robustness M->N O Solution Stability N->O O->P

Caption: Workflow for developing and validating a stability-indicating analytical method.

Proposed Degradation Pathway of Venlafaxine

Based on forced degradation studies, a plausible degradation pathway for Venlafaxine can be proposed. The primary degradation is often observed under acidic conditions, leading to O-demethylation.

Venlafaxine Degradation Pathway Venlafaxine Venlafaxine (C17H27NO2) DegradationProduct O-Desmethylvenlafaxine (Major Degradant under Acid Stress) Venlafaxine->DegradationProduct Acid Hydrolysis (H+/Δ)

Caption: Proposed primary degradation pathway of Venlafaxine under acidic stress.

References

The Analytical Edge: A Cost-Benefit Analysis of D,L-Venlafaxine-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antidepressant venlafaxine, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and analytical efficiency. This guide provides a comprehensive cost-benefit analysis of using the highly deuterated D,L-Venlafaxine-d11 versus other common internal standards, such as Venlafaxine-d6 and non-isotopically labeled analogs. The selection is pivotal for achieving accurate, precise, and robust bioanalytical methods, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By having nearly identical physicochemical properties to the analyte, they can effectively compensate for variations in sample preparation, chromatographic retention, and matrix effects—a phenomenon where components in a complex sample can suppress or enhance the ionization of the target analyte.[1][3]

Performance Benefits: The Case for Higher Deuteration

The primary advantage of a SIL internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[4] However, a potential pitfall with deuterium-labeled standards is the "isotope effect," where the replacement of hydrogen with the heavier deuterium can lead to a slight shift in retention time.[3] This separation, even if minimal, can expose the analyte and the internal standard to different matrix environments as they elute, potentially compromising the accuracy of quantification.[3]

Non-isotopically labeled internal standards, such as structural analogs like nadolol or fluoxetine, are a less ideal alternative.[5] While they are often more affordable, their different chemical structures mean they will have different retention times and ionization efficiencies compared to venlafaxine. This makes them less effective at compensating for matrix effects and can lead to decreased accuracy and precision in the analytical method.

Cost Analysis: A Quantitative Comparison

To provide a clear cost perspective, the following table summarizes the approximate market prices for D,L-Venlafaxine-d11, Venlafaxine-d6, and a non-labeled venlafaxine analytical standard. Prices can vary between suppliers and are subject to change.

Internal Standard TypeCompoundSupplier ExampleQuantityPrice (USD)Price per mg (USD)
Highly Deuterated SIL D,L-Venlafaxine-d11 HydrochlorideLGC Standards2.5 mg~$250.00~$100.00
Lightly Deuterated SIL Venlafaxine-d6 HydrochlorideCerilliant1 mg~$101.00~$101.00
Non-Isotopically Labeled Venlafaxine HydrochlorideUSP100 mg~$375.00~$3.75

As the table illustrates, non-labeled analytical standards are the most economical option on a per-milligram basis. However, the initial savings in procurement can be offset by the increased time and resources required for method development and validation, as well as the potential for less reliable data. Between the two deuterated options, D,L-Venlafaxine-d11 and Venlafaxine-d6 have comparable costs per milligram. Given the potential for improved analytical performance with higher deuteration, D,L-Venlafaxine-d11 presents a strong case for being the more cost-effective choice in the long run by ensuring higher data quality and reducing the risk of failed analytical runs.

Experimental Protocols

A typical experimental workflow for the quantification of venlafaxine in a biological matrix, such as plasma, using a deuterated internal standard is outlined below. This protocol is a synthesis of methodologies described in the scientific literature.

1. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., D,L-Venlafaxine-d11 at a suitable concentration).

  • Vortex the sample to ensure thorough mixing.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH Shield RP18, 1.7 µm, 100 mm x 2.1 mm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate) at a ratio of approximately 80:20 (v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Venlafaxine: m/z 278.3 → 121.1

      • Venlafaxine-d6: m/z 284.4 → 121.0

      • Note: The specific transition for D,L-Venlafaxine-d11 would need to be optimized but would involve a precursor ion of approximately m/z 289.4.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (D,L-Venlafaxine-d11) plasma->add_is vortex Vortex Mix add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Bioanalytical workflow for venlafaxine quantification.

is_selection start Start: Need Internal Standard for Venlafaxine q_sil Is a Stable Isotope-Labeled (SIL) Standard Available? start->q_sil q_high_d Is a Highly Deuterated (e.g., d11) Standard Available and Cost-Effective? q_sil->q_high_d Yes use_analog Choose Structural Analog (e.g., Nadolol) (Higher Risk of Inaccuracy) q_sil->use_analog No use_d11 Choose D,L-Venlafaxine-d11 (Optimal Choice) q_high_d->use_d11 Yes use_d6 Choose Venlafaxine-d6 (Good Alternative) q_high_d->use_d6 No develop_new Consider Custom Synthesis of SIL Standard use_analog->develop_new

Caption: Decision tree for internal standard selection.

Conclusion

For the robust and reliable quantification of venlafaxine in complex biological matrices, a stable isotope-labeled internal standard is strongly recommended. While Venlafaxine-d6 is a commonly used and effective choice, the highly deuterated D,L-Venlafaxine-d11 offers a potential performance advantage by minimizing the chromatographic isotope effect, thereby ensuring more reliable co-elution and superior correction for matrix effects.

From a cost-benefit perspective, the comparable pricing of D,L-Venlafaxine-d11 and Venlafaxine-d6 makes the more highly deuterated standard an attractive option. The initial investment in a high-quality SIL internal standard can lead to significant long-term savings by improving data quality, reducing the need for repeat analyses, and streamlining method development and validation processes. For researchers aiming for the highest level of accuracy and precision in their venlafaxine bioanalysis, D,L-Venlafaxine-d11 represents the most technically sound and ultimately cost-effective choice.

References

Safety Operating Guide

Safe Disposal of D,L-Venlafaxine-d11 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of D,L-Venlafaxine-d11 Hydrochloride (Major), focusing on procedural, step-by-step guidance.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

Protective EquipmentSpecification
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.
Hand Protection Wear compatible chemical-resistant gloves.
Eye Protection Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.

Handling Advice: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance. It is recommended to handle the compound in a well-ventilated area, preferably within a fume hood. After handling, wash hands and any exposed skin thoroughly.

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.

  • Evacuate: Evacuate unnecessary personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1] For solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]

  • Decontamination: Clean the contaminated surfaces and any affected equipment by scrubbing with alcohol.

  • Disposal of Contaminated Materials: Dispose of all contaminated materials, including cleaning supplies, in accordance with the disposal procedures outlined below.[2]

Disposal Procedure

The primary recommended method for the disposal of D,L-Venlafaxine-d11 Hydrochloride is through incineration. This should be carried out by a licensed professional waste disposal service.

Recommended Disposal Method:

  • Dissolve or mix the material with a combustible solvent.

  • Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber.[3]

Environmental Precautions:

  • Do not allow the product to enter drains, surface water, or ground water.[3][4]

  • All waste, including contaminated fire extinguishing water, must be collected and should not be discharged into drains.[3]

  • It is recommended that waste minimization be practiced, and the best available technology should be used to prevent environmental releases.[1][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of D,L-Venlafaxine-d11 Hydrochloride.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal start Start: Identify Waste D,L-Venlafaxine-d11 HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Suitable, Sealed Container ppe->collect label_waste Label Container Clearly 'Hazardous Waste' collect->label_waste contact_disposal Contact Licensed Waste Disposal Service label_waste->contact_disposal incineration Incineration with Combustible Solvent contact_disposal->incineration end_proc End: Document Disposal incineration->end_proc

Caption: Disposal workflow for D,L-Venlafaxine-d11 Hydrochloride.

It is imperative to adhere to all applicable local, state, and federal regulations when disposing of chemical waste.[1][2][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance.

References

Personal protective equipment for handling D,L-Venlafaxine-d11 Hydrochloride (Major)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D,L-Venlafaxine-d11 Hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

D,L-Venlafaxine-d11 Hydrochloride is classified as a potent pharmaceutical compound. The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[2] Therefore, a comprehensive safety approach that includes engineering controls, personal protective equipment, and strict operational protocols is mandatory.

Hazard and Exposure Control Summary

The following table summarizes the hazard classifications for D,L-Venlafaxine-d11 Hydrochloride and the corresponding recommended personal protective equipment.

Hazard ClassificationGHS PictogramsRecommended Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity, Oral (Category 4)[1][2]GHS07Chemical-resistant gloves, Lab coat, Safety glasses with side shieldsFume hood or ventilated enclosure
Skin Corrosion/Irritation (Category 2)[1]GHS07Impervious gloves, Protective clothingFume hood or ventilated enclosure
Serious Eye Damage/Eye Irritation (Category 2A)[1][2][3][4]GHS07Tightly fitting safety goggles or face shield[5]Fume hood, accessible eye wash station[1]
Reproductive Toxicity (Category 2)[2][6]GHS08Full protective suit may be required for extensive handlingContained systems, local exhaust ventilation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]GHS07NIOSH-approved respirator for particulatesFume hood, HEPA-filtered local exhaust[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling D,L-Venlafaxine-d11 Hydrochloride. The following protocol outlines the minimum requirements. For operations with a higher risk of exposure, such as handling large quantities or generating dust, more stringent controls and respiratory protection are necessary.

1. Hand Protection:

  • Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Change gloves immediately if they become contaminated.

  • Avoid skin contact with the substance.[7]

2. Eye and Face Protection:

  • Wear safety glasses with side shields as a minimum.[8]

  • For procedures with a risk of splashing or dust generation, wear tightly fitting safety goggles or a full-face shield.[5]

3. Skin and Body Protection:

  • Wear a lab coat or other protective clothing to prevent skin exposure.[1][7]

  • For large-scale operations, an impervious suit may be necessary.[8]

4. Respiratory Protection:

  • A NIOSH-approved particulate respirator should be used when handling the powder form of the compound, especially if there is a risk of dust generation.[7]

  • Ensure proper fit and training for respirator use.

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls start Start: Handling D,L-Venlafaxine-d11 Hydrochloride check_quantity Handling small (<1g) or large (>1g) quantity? start->check_quantity check_dust Is there a risk of dust generation? ppe_low Standard PPE: - Lab Coat - Safety Glasses - Gloves check_dust->ppe_low No ppe_high Enhanced PPE: - Full Protective Suit - Goggles/Face Shield - Double Gloves - Respirator (HEPA) check_dust->ppe_high Yes check_quantity->check_dust Large Quantity check_quantity->ppe_low Small Quantity controls_low Engineering Controls: - Fume Hood ppe_low->controls_low controls_high Engineering Controls: - Ventilated Enclosure - Local Exhaust Ventilation ppe_high->controls_high

Caption: PPE Selection Workflow for Handling D,L-Venlafaxine-d11 Hydrochloride.

Operational and Disposal Plans

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a fume hood or other contained system.[1][5]

  • Avoid generating dust.[7]

  • Store the compound in a tightly closed container in a dry and cool place.[1][5]

  • Avoid contact with oxidizing agents.[7]

Spill Management:

  • Minor Spills:

    • Wear appropriate PPE.

    • Use dry clean-up procedures; avoid dusting.[7]

    • Dampen with water to prevent dusting before sweeping.[7]

    • Collect the material in a suitable, labeled container for disposal.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Contain the spillage and prevent it from entering drains or waterways.[1][7]

Disposal:

  • D,L-Venlafaxine-d11 Hydrochloride and its container must be disposed of as hazardous waste.[7]

  • All waste disposal must be in accordance with local, state, and federal regulations.[1][7]

  • Do not allow the substance to be released into the environment.[7]

Experimental Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely weighing D,L-Venlafaxine-d11 Hydrochloride and preparing a stock solution.

1. Preparation:

  • Ensure the work area (a certified chemical fume hood or ventilated balance enclosure) is clean and uncluttered.

  • Don the required PPE: lab coat, safety glasses with side shields, and nitrile gloves.

  • Have a designated waste container ready for contaminated materials.

2. Weighing:

  • Place a weigh boat on the analytical balance and tare.

  • Carefully transfer the required amount of D,L-Venlafaxine-d11 Hydrochloride to the weigh boat using a clean spatula.

  • Minimize the generation of dust during transfer.

  • Record the exact weight.

3. Solution Preparation:

  • Carefully transfer the weighed powder to a volumetric flask.

  • Use a small amount of the desired solvent to rinse the weigh boat and spatula, transferring the rinse to the volumetric flask to ensure all the compound is collected.

  • Add solvent to the volumetric flask up to the calibration mark.

  • Cap the flask and invert several times to ensure the solution is homogenous.

4. Post-Procedure:

  • Wipe down the spatula and work surface with a damp cloth.

  • Dispose of all contaminated materials (weigh boat, gloves, wipes) in the designated hazardous waste container.

  • Wash hands thoroughly after removing PPE.

By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and safely handle D,L-Venlafaxine-d11 Hydrochloride in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.